Myricetin-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C15H10O8 |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H/i13+1,14+1,15+1 |
InChI Key |
IKMDFBPHZNJCSN-UIDJNKKJSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Myricetin-13C3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Myricetin-13C3. It also explores the well-documented role of its unlabeled counterpart, myricetin, in key cellular signaling pathways, offering insights for researchers in pharmacology and drug development.
Core Chemical and Physical Properties
This compound is the stable isotope-labeled version of myricetin, a naturally occurring flavonoid found in various plants, fruits, and vegetables.[1][2] The incorporation of three carbon-13 isotopes makes it an invaluable tool in analytical and metabolic studies, serving as an internal standard for accurate quantification by mass spectrometry or as a tracer in metabolic flux analysis.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₁₂¹³C₃H₁₀O₈ | [3] |
| Molecular Weight | 321.21 g/mol | [3] |
| CAS Number | 2687960-15-0 | [3][4] |
| Appearance | Light yellow crystals | |
| Melting Point | >300 °C | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Insoluble in water. | [5] |
| Purity | ≥95% | [4] |
| Canonical SMILES | O=C1C=C(OC(C2=CC(O)=C(O)C(O)=C2)=C1O)C3=CC(O)=CC(O)C3O | [2] |
| Isotopic Labeling | Carbon-13 at positions 2, 3, and 4 of the C-ring | [4] |
Structural Elucidation and Visualization
The foundational structure of this compound is identical to myricetin, a hexahydroxyflavone characterized by hydroxyl groups at the 3, 3', 4', 5, 5', and 7 positions.[6] The carbon-13 labels are typically incorporated into the heterocyclic C-ring, as specified by manufacturers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for confirming the structure and isotopic labeling of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as methanol-d4 (CD3OD) or DMSO-d6.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is used.[6]
-
¹H NMR: Acquires the proton spectrum. For unlabeled myricetin in CD3OD, characteristic signals appear at approximately 6.18, 6.37, and 7.34 ppm.[6] The spectrum of the labeled compound is expected to be similar but may show ¹³C satellite peaks or slight shifts.
-
¹³C NMR: Acquires the carbon spectrum. The key distinction for this compound will be the significantly enhanced signals for the labeled carbon atoms (C-2, C-3, and C-4). These enriched signals confirm the positions of isotopic incorporation.
-
2D NMR (HSQC/HMBC): Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule, verifying the labeling pattern.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of this compound in complex biological matrices, where it serves as an internal standard.
Methodology:
-
Sample Preparation (from Plasma):
-
Hydrolysis: Treat plasma samples with β-glucuronidase and sulfatase to hydrolyze any conjugated metabolites back to the parent myricetin.[7]
-
Internal Standard Spiking: Add a known concentration of this compound to all samples, calibrators, and quality controls.
-
Liquid-Liquid Extraction: Extract the analytes from the plasma using an organic solvent like ethyl acetate.[7]
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation (UPLC):
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm) is typically used.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is effective for flavonoids.[7]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both myricetin and this compound.
-
Myricetin Transition: e.g., m/z 317 → m/z 151
-
This compound Transition: e.g., m/z 320 → m/z 151 (The precursor ion is +3 Da due to the ¹³C labels)
-
-
Quantification: The analyte concentration is determined by the ratio of the peak area of unlabeled myricetin to the peak area of the this compound internal standard.
-
Biological Activity and Signaling Pathways
Myricetin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Its mechanisms of action often involve the modulation of critical cellular signaling pathways. One of the most significantly impacted cascades is the PI3K/Akt/mTOR pathway, which is central to cell survival, proliferation, and growth.
Myricetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[8][9] It can directly interact with and suppress the kinase activity of Akt.[10] By doing so, it downregulates the phosphorylation of key proteins in the cascade, including PI3K, Akt, and mTOR.[8] This inhibition can lead to decreased cancer cell proliferation and the induction of apoptosis (programmed cell death) and autophagy.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myricetin - Wikipedia [en.wikipedia.org]
- 3. clearsynth.com [clearsynth.com]
- 4. MYRICETIN | Eurisotop [eurisotop.com]
- 5. Myricetin | 529-44-2 [chemicalbook.com]
- 6. Myricetin | C15H10O8 | CID 5281672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Myricetin-13C3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the stable isotope-labeled flavonoid, Myricetin-13C3. This compound is a valuable tool in various research applications, particularly in quantitative analytical methods.
Core Compound Data
The key quantitative data for this compound and its unlabeled counterpart are summarized below for easy reference and comparison.
| Property | This compound | Myricetin (Unlabeled) |
| CAS Number | 2687960-15-0[1][2] | 529-44-2[2][3][4] |
| Molecular Formula | C₁₂¹³C₃H₁₀O₈[1] | C₁₅H₁₀O₈[5][6] |
| Molecular Weight | 321.21 g/mol [1] | 318.24 g/mol [5][7] |
Applications in Research
This compound serves as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[3] The incorporation of stable heavy isotopes allows for precise differentiation from the naturally occurring analyte in biological samples. Myricetin itself is a plant-derived flavonoid with a wide range of biological activities, including antioxidant, anticancer, antidiabetic, and anti-inflammatory properties.[3]
Experimental Workflow: Quantitative Analysis using this compound
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Signaling Pathways
Myricetin has been shown to induce apoptosis in human ovarian cancer cells through endoplasmic reticulum stress and DNA double-strand breaks. A simplified representation of a signaling pathway can be visualized, though specific molecular interactions would necessitate further detailed research.
Caption: Simplified signaling pathway of Myricetin-induced apoptosis.
Experimental Protocols
Detailed methodologies for experiments involving this compound are highly specific to the research application. The search results indicate its use as a tracer and internal standard[3], but do not provide specific protocols. For detailed experimental procedures, it is recommended to consult peer-reviewed scientific literature that has utilized this compound for quantitative studies.
References
- 1. clearsynth.com [clearsynth.com]
- 2. MYRICETIN | Eurisotop [eurisotop.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myricetin - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Myricetin | C15H10O8 | CID 5281672 - PubChem [pubchem.ncbi.nlm.nih.gov]
Myricetin-13C3: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Myricetin-13C3, a stable isotope-labeled form of the naturally occurring flavonoid myricetin, serves as a critical tool in advanced biomedical and pharmaceutical research. Its primary applications lie in quantitative analysis, where it is used as an internal standard, and in metabolic studies as a tracer. This guide provides an in-depth overview of the utilization of this compound, complete with experimental methodologies and data presentation.
Core Applications of this compound in Research
This compound is the 13C-labeled counterpart of myricetin.[1] Myricetin itself is a flavonoid found in various fruits, vegetables, and teas, and is known for its potent antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1] The incorporation of three carbon-13 atoms into the myricetin structure allows for its differentiation from the naturally occurring (12C) myricetin by mass spectrometry, making it an invaluable tool for:
-
Pharmacokinetic and Bioavailability Studies: Accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of myricetin in biological systems.
-
Metabolic Tracing and Flux Analysis: Tracking the metabolic fate of myricetin and its derivatives within cells and organisms.
-
Quantitative Bioanalysis: Serving as a precise internal standard for the quantification of myricetin in complex biological matrices such as plasma, urine, and tissue extracts using isotope dilution mass spectrometry.
Quantitative Analysis using this compound as an Internal Standard
Isotope dilution mass spectrometry (ID-MS) is the gold standard for accurate quantification of small molecules in complex samples. This compound is an ideal internal standard for this purpose because it has nearly identical chemical and physical properties to unlabeled myricetin, ensuring similar extraction efficiency and ionization response in mass spectrometry.
Experimental Protocol: Quantification of Myricetin in Rat Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the quantification of unlabeled myricetin and is directly applicable for use with this compound as an internal standard.
1. Sample Preparation:
- To 100 µL of rat plasma, add 10 µL of this compound working solution (as internal standard), 20 µL of β-glucuronidase/sulfatase, and 50 µL of acetic acid buffer (pH 5.0).
- Vortex and incubate at 37°C for 1 hour to hydrolyze glucuronidated and sulfated metabolites.
- Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 5 minutes, and centrifuging at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
- Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry: Triple quadrupole mass spectrometer with negative electrospray ionization (ESI-).
- MRM Transitions:
- Myricetin: Monitor the transition of the precursor ion to a specific product ion.
- This compound: Monitor the corresponding transition for the labeled internal standard.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of myricetin to this compound against the concentration of myricetin standards.
- Determine the concentration of myricetin in the plasma samples from the calibration curve.
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.
Quantitative Data from Pharmacokinetic Studies
The use of a robust internal standard like this compound is crucial for obtaining reliable pharmacokinetic data. The following table summarizes key pharmacokinetic parameters of myricetin in rats, which would be determined using such a methodology.
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | 3856 ± 674 | 345 ± 87 | 654 ± 153 |
| Tmax (h) | 0.08 | 0.5 | 0.75 |
| AUC (ng·h/mL) | 1876 ± 345 | 902 ± 213 | 1827 ± 456 |
| t1/2 (h) | 1.5 ± 0.4 | 2.1 ± 0.6 | 2.5 ± 0.7 |
| Absolute Bioavailability (%) | - | 9.62 | 9.74 |
| Data adapted from a study on unlabeled myricetin, representing typical results obtainable with a this compound internal standard. |
This compound as a Tracer in Metabolic Studies
This compound can be used to trace the metabolic fate of myricetin in vivo and in vitro. By tracking the appearance of the 13C label in various metabolites, researchers can elucidate biotransformation pathways.
Known Metabolic Pathways of Myricetin
Myricetin undergoes several metabolic transformations in the body, including methylation, glucuronidation, and a recently discovered amination pathway. The diagram below outlines the known metabolic conversions of myricetin.
Experimental Protocol: Investigating Myricetin Metabolism
1. In Vivo Study:
- Administer this compound orally or intravenously to laboratory animals (e.g., mice or rats).
- Collect biological samples (plasma, urine, feces) at various time points.
- Process the samples (e.g., extraction, hydrolysis) to isolate potential metabolites.
- Analyze the extracts using high-resolution LC-MS to identify metabolites containing the 13C label based on their accurate mass.
2. In Vitro Study:
- Incubate this compound with liver microsomes, hepatocytes, or other relevant cell types.
- Extract the metabolites from the incubation mixture at different time points.
- Analyze the extracts by LC-MS to identify the 13C-labeled metabolites formed.
Myricetin's Impact on Cellular Signaling Pathways
Myricetin exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development. The following diagrams illustrate the key signaling pathways influenced by myricetin.
Myricetin and the PI3K/Akt/mTOR Signaling Pathway
Myricetin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and other diseases. This inhibition can lead to decreased cell proliferation and survival.
Myricetin and the MAPK Signaling Pathway
Myricetin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in stress responses and apoptosis. Myricetin has been shown to activate pro-apoptotic JNK and p38 while inhibiting the pro-survival ERK pathway in cancer cells.
Myricetin and the Intrinsic Apoptosis Pathway
Through its effects on signaling pathways like MAPK, myricetin can induce apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to caspase activation.
Conclusion
This compound is an essential tool for researchers in pharmacology, toxicology, and drug metabolism. Its use as an internal standard enables highly accurate and precise quantification of myricetin in biological matrices, which is fundamental for reliable pharmacokinetic and bioavailability studies. As a metabolic tracer, it provides a powerful means to elucidate the biotransformation pathways of myricetin. The ability to accurately study the fate and action of myricetin, a flavonoid with significant therapeutic potential, is greatly enhanced by the availability of its stable isotope-labeled form, this compound.
References
An In-depth Technical Guide to the Antioxidant Properties of Myricetin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of myricetin and its structural analogs. It delves into the intricate mechanisms of action, including the modulation of key cellular signaling pathways such as Nrf2/ARE, MAPK, and NF-κB. This document summarizes quantitative antioxidant data from various assays, presents detailed experimental protocols for their assessment, and visualizes complex biological processes through signaling pathway and workflow diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of myricetin and its derivatives.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates leads to oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and diabetes. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Myricetin (3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one) is a prominent member of the flavonol subclass of flavonoids. Its unique chemical structure, characterized by the presence of six hydroxyl groups, endows it with remarkable antioxidant and radical-scavenging capabilities. This guide explores the antioxidant properties of myricetin and its analogs, providing a detailed examination of their mechanisms of action and a comparative analysis of their efficacy.
Quantitative Antioxidant Activity of Myricetin and Its Analogs
The antioxidant activity of myricetin and its analogs has been evaluated using various in vitro assays. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or in Trolox equivalents (TE).
| Compound | DPPH Assay (IC50, µM) | ABTS Assay (IC50, µM) | ORAC (µmol TE/µmol) | Reference(s) |
| Myricetin | 1.4 µg/mL | - | 3.2 ± 0.1 | [1] |
| - | - | 6.02 ± 0.14 | [2] | |
| Myricetin-3-O-galactoside | > 220 µg/mL | 25.8 ± 0.8 | - | [1] |
| Myricetin-3-O-rhamnoside (Myricitrin) | 1.4 µg/mL | - | - | [1] |
| Quercetin | - | - | - | |
| Kaempferol | - | - | 0.37 | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanisms of Antioxidant Action
Myricetin exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
Direct Radical Scavenging
The antioxidant activity of myricetin is largely attributed to its chemical structure. The presence of multiple hydroxyl groups, particularly the catechol moiety in the B-ring and the 3-hydroxyl group in the C-ring, allows for the donation of hydrogen atoms or electrons to neutralize free radicals.
Modulation of Cellular Signaling Pathways
Myricetin has been shown to influence several key signaling pathways involved in the cellular response to oxidative stress.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the regulation of cellular antioxidant and detoxification responses. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their transcription. Myricetin can activate the Nrf2/ARE pathway, leading to the upregulation of a battery of protective genes.[4]
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Oxidative stress can lead to the activation of JNK and p38 pathways, which are generally associated with pro-apoptotic and pro-inflammatory responses. Myricetin has been shown to modulate MAPK signaling, often by inhibiting the activation of JNK and p38, thereby protecting cells from oxidative stress-induced apoptosis.
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. NF-κB plays a key role in regulating the immune response to infection and inflammation. Inappropriate activation of NF-κB is linked to many inflammatory diseases. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Myricetin has been demonstrated to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound (myricetin or its analog) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent. From the stock solutions, prepare a series of dilutions.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution to each well. Add an equal volume of the DPPH solution to each well. For the blank, use the solvent instead of the sample.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and a standard (e.g., Trolox) and create a series of dilutions.
-
Reaction and Measurement: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution. After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation: Prepare a working solution of fluorescein in a phosphate buffer (e.g., 75 mM, pH 7.4). Prepare a solution of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the same buffer. Prepare a series of Trolox standards.
-
Reaction Setup: In a black 96-well microplate, add the fluorescein solution and either the sample, Trolox standard, or buffer (for the blank) to the wells.
-
Incubation: Pre-incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).
-
Reaction Initiation and Measurement: Add the AAPH solution to all wells to initiate the reaction. Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 1-2 hours.
-
Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and the blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from this standard curve and expressed as Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation.
Procedure:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until they reach confluence.
-
Cell Treatment: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Treat the cells with the test compound (myricetin or its analog) and DCFH-DA for a specific period (e.g., 1 hour) at 37°C.
-
Induction of Oxidative Stress: Wash the cells to remove the treatment medium and then add a solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP), to induce oxidative stress.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm over a period of time (e.g., 1 hour) using a fluorescence microplate reader.
-
Calculation: The CAA value is calculated from the area under the fluorescence versus time curve. The percentage of inhibition of cellular oxidation is determined, and the results are often expressed as quercetin equivalents.
Structure-Activity Relationship
The antioxidant activity of flavonoids is closely linked to their chemical structure. For myricetin and its analogs, several structural features are crucial for their radical scavenging and antioxidant potential:
-
Hydroxyl Groups on the B-ring: The presence of the o-dihydroxy (catechol) or trihydroxy (pyrogallol) moiety on the B-ring is a primary determinant of antioxidant activity. Myricetin, with its three hydroxyl groups on the B-ring, generally exhibits higher antioxidant activity compared to flavonoids with fewer hydroxyl groups in this position, such as quercetin (two) and kaempferol (one).[5]
-
2,3-Double Bond in the C-ring: The double bond between carbons 2 and 3 in the C-ring, in conjugation with the 4-oxo group, facilitates electron delocalization, which enhances the stability of the flavonoid radical formed after hydrogen or electron donation.
-
3-Hydroxyl Group on the C-ring: The presence of a hydroxyl group at the 3-position of the C-ring also contributes significantly to the antioxidant capacity.
-
Glycosylation: The attachment of a sugar moiety to the flavonoid backbone, forming a glycoside, generally reduces the antioxidant activity compared to the corresponding aglycone. The position of glycosylation can also influence the degree of this reduction. For instance, glycosylation at the 3-hydroxyl group can significantly diminish the radical scavenging ability.
Conclusion
Myricetin and its analogs represent a promising class of natural antioxidants with significant potential for applications in the prevention and treatment of oxidative stress-related diseases. Their multifaceted mechanisms of action, including potent radical scavenging and the ability to modulate key cellular signaling pathways, underscore their therapeutic value. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the antioxidant properties of these compounds, standardized methodologies for their evaluation, and insights into their structure-activity relationships. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate the health benefits of myricetin and its derivatives and to pave the way for their use in novel therapeutic strategies.
References
- 1. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Properties of Selected Flavonoids in Binary Mixtures—Considerations on Myricetin, Kaempferol and Quercetin [mdpi.com]
- 5. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
The Flavonoid Myricetin: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal herbs, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1] This hexahydroxyflavone demonstrates a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core biological activities of myricetin, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Antioxidant Activity
Myricetin is a powerful antioxidant, a property attributed to its molecular structure which is conducive to scavenging free radicals and chelating metal ions.[2]
Quantitative Antioxidant Capacity
The antioxidant efficacy of myricetin has been quantified using various standard assays. The half-maximal inhibitory concentration (IC50) and other relevant metrics are summarized below.
| Assay | Matrix/System | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Chemical Assay | 4.68 µg/mL | [3] |
| ABTS Radical Scavenging | Chemical Assay | 16.78 µg/mL | [3] |
| Hydrogen Peroxide (H2O2) Scavenging | Chemical Assay | 133.32 µg/mL | [3] |
| Nitric Oxide (NO) Scavenging | Chemical Assay | 19.70 µg/mL | [3] |
Experimental Protocols
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of myricetin in a suitable solvent (e.g., methanol or DMSO). Prepare a solution of DPPH in methanol.
-
Reaction Mixture : In a 96-well plate or cuvettes, add various concentrations of myricetin solution.
-
Initiation : Add the DPPH solution to each well/cuvette to initiate the reaction.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm or 517 nm) using a spectrophotometer.[4]
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of inhibition against the concentration of myricetin.[5]
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagent Preparation : Prepare ABTS and potassium persulfate solutions in water. Mix them to generate the ABTS•+ radical cation and allow the solution to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a designated wavelength (e.g., 734 nm).
-
Reaction Mixture : Add various concentrations of myricetin to the diluted ABTS•+ solution.
-
Incubation : Incubate the mixture at room temperature for a defined time (e.g., 15 minutes).[4]
-
Measurement : Measure the absorbance at the designated wavelength.[4]
-
Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
This assay is used to measure the levels of intracellular ROS.
-
Cell Culture : Seed cells in a suitable culture plate and allow them to adhere.
-
Loading with DCFH-DA : Wash the cells with a buffer and then incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treatment : After incubation, wash the cells to remove the excess probe and treat them with myricetin at various concentrations, followed by an ROS inducer (e.g., hydrogen peroxide).
-
Measurement : Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[6]
Anti-inflammatory Activity
Myricetin exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.
Quantitative Anti-inflammatory Efficacy
The anti-inflammatory potential of myricetin has been demonstrated through the inhibition of key inflammatory enzymes.
| Target Enzyme | IC50 | Reference |
| Cyclooxygenase-2 (COX-2) | Not specified in the provided text | |
| 5-Lipoxygenase (5-LOX) | Not specified in the provided text |
Signaling Pathway Modulation
Myricetin's anti-inflammatory actions are mediated, in part, through the inhibition of the NF-κB signaling pathway.
References
- 1. The Protective Effects of Myricetin against Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. repository.maranatha.edu [repository.maranatha.edu]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricetin activates the Caspase-3/GSDME pathway via ER stress induction of pyroptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Myricetin Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, and its derivatives have emerged as promising candidates in drug discovery due to their diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological effects of myricetin derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic properties. The information is presented with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways to support further research and development in this field.
Anticancer Effects
Myricetin and its derivatives have demonstrated significant anticancer potential across various cancer cell lines by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[3][4]
Quantitative Anticancer Activity
The cytotoxic effects of myricetin and its derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A compilation of these values is presented in Table 1.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Myricetin | Human Hepatocellular Carcinoma (SMMC-7721) | >163.9 (48h) | [3] |
| Myricetin | Human Hepatocellular Carcinoma (Hep3B) | >163.9 (48h) | [3] |
| Myricetin | Human Gastric Cancer (AGS) | ~25 (for 52.7% viability reduction) | [3] |
| Myricetin | Human Colon Cancer (Caco-2) | 88.4 ± 3.4 | [5] |
| Myricetin | Human Colon Cancer (HT-29) | 47.6 ± 2.3 | [5] |
| Myricetin | Triple-Negative Breast Cancer (MDA-MB-231) | 114.75 (72h) | [5] |
| Myricetin Derivative (6d) | Human Breast Cancer (MDA-MB-231) | Not specified, but showed high activity | |
| Myricetin Derivative (S4-2-2) | Non-Small Cell Lung Cancer (A549) | Strongest effect among tested derivatives | [6] |
| Myricetin | HeLa (Cervical Cancer) | 22.70 µg/mL | [7] |
| Myricetin | T47D (Breast Cancer) | 51.43 µg/mL | [7] |
| Myricetin Derivative (Y3) | Sclerotinia sclerotiorum (Fungus) | 13.24 µg/mL | [8] |
| Myricetin Derivative (Y18) | Tobacco Mosaic Virus (TMV) | 210.1 µg/mL (protective) | [8][9] |
Table 1: Anticancer and Antimicrobial Activity of Myricetin and its Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of myricetin and its derivatives against various cancer cell lines and microbes.
Signaling Pathways in Anticancer Activity
Myricetin exerts its anticancer effects by modulating several critical signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways.[3][10] Inhibition of these pathways leads to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[3][11]
References
- 1. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 2. longdom.org [longdom.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Myricetin Supplementation on Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis of In Vivo Mice Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
Methodological & Application
Quantitative Analysis of Myricetin in Plasma using UPLC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myricetin, a naturally occurring flavonoid found in various plants, fruits, and beverages, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] To facilitate preclinical and clinical investigations of its therapeutic potential, a robust and sensitive analytical method for the quantification of Myricetin in biological matrices is essential. This document provides a detailed application note and protocol for the quantitative analysis of Myricetin in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is highly selective, sensitive, and has been successfully applied to pharmacokinetic studies.[1][3][4][5]
Introduction
Myricetin (3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one) is a flavonol with a wide range of pharmacological activities.[1] Its potential as a therapeutic agent is being explored in various disease models. Accurate determination of Myricetin concentrations in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental for drug development. UPLC-MS/MS offers superior sensitivity and specificity compared to conventional HPLC methods, making it the ideal platform for bioanalytical studies of Myricetin.[1][4]
Experimental Protocols
Materials and Reagents
-
Myricetin reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Kaempferol or other suitable analogue
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Ethyl acetate (HPLC grade)
-
β-glucuronidase/sulfatase
-
Control plasma (e.g., rat, human)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)
-
UPLC Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent[1][2][3][5]
Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of Myricetin and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Myricetin stock solution with methanol to create working solutions for calibration curve standards and quality control (QC) samples. A typical calibration curve range is 2-4000 ng/mL.[1][2][3][5] QC samples are typically prepared at low, medium, and high concentrations.
-
IS Working Solution: Prepare a working solution of the IS in methanol at a concentration of 500 ng/mL.
Sample Preparation
Two primary methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (with hydrolysis)
This method is used to measure total Myricetin, including its conjugated metabolites.
-
To 100 µL of plasma, add 10 µL of IS working solution and 50 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 1 hour to hydrolyze glucuronide and sulfate conjugates.
-
Add 200 µL of acetonitrile and 200 µL of ethyl acetate.[1]
-
Vortex for 2 minutes.[1]
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Centrifuge at 13,000 rpm for 10 minutes, and inject the supernatant into the UPLC-MS/MS system.[1]
UPLC-MS/MS Conditions
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][2][3][5] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min, 10% B; 0.5-2.0 min, 10-90% B; 2.0-2.5 min, 90% B; 2.5-2.6 min, 90-10% B; 2.6-3.0 min, 10% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | ~3 minutes |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][2][3][5] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Myricetin: m/z 317 -> 151; IS (Kaempferol): m/z 285 -> 117 (Transitions may vary based on the instrument) |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of Myricetin in plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 2 - 4000 ng/mL[1][2][3][5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[4] |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low (5 ng/mL) | < 15% | < 15% | 85 - 115% |
| Medium (500 ng/mL) | < 15% | < 15% | 85 - 115% |
| High (3000 ng/mL) | < 15% | < 15% | 85 - 115% |
Data presented are representative and may vary between laboratories and studies.[2][3]
Table 3: Recovery and Matrix Effect
| Parameter | Myricetin | Internal Standard |
| Extraction Recovery (%) | > 80% | > 80% |
| Matrix Effect (%) | 85 - 115% | 85 - 115% |
Applications
This UPLC-MS/MS method is well-suited for a variety of preclinical and clinical research applications:
-
Pharmacokinetic Studies: To determine key parameters such as Cmax, Tmax, AUC, and half-life of Myricetin in plasma following oral or intravenous administration.[1][3][4][5]
-
Bioavailability Studies: To assess the fraction of an administered dose of Myricetin that reaches the systemic circulation.[1][3]
-
Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on the pharmacokinetics of Myricetin.
-
Tissue Distribution Studies: To quantify Myricetin levels in various tissues to understand its distribution profile.
-
Metabolism Studies: To identify and quantify Myricetin metabolites in plasma.
Visualizations
Signaling Pathways of Myricetin
Myricetin exerts its pharmacological effects by modulating various cellular signaling pathways. Below are diagrams illustrating its key mechanisms of action in cancer and inflammation.
Caption: Myricetin's anti-cancer signaling pathways.
Caption: Myricetin's anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Myricetin in plasma.
Caption: Experimental workflow for Myricetin analysis.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of Myricetin in plasma.[1][4] This method has been successfully validated and applied to pharmacokinetic studies, demonstrating its suitability for supporting drug discovery and development programs investigating the therapeutic potential of Myricetin.[2][3] The detailed protocols and performance characteristics presented herein can serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and clinical research.
References
- 1. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 2. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flavonoid Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest in drug development and nutritional science due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and reliable quantification of flavonoids and their metabolites in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and experimental protocols for the sample preparation of biological matrices for flavonoid analysis, focusing on Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation methods.
I. Sample Preparation Methodologies
The choice of sample preparation method is critical and depends on the specific flavonoid of interest, the biological matrix, and the analytical technique employed. The primary goal is to remove interfering substances such as proteins, lipids, and salts, and to concentrate the analytes of interest.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for the extraction and clean-up of flavonoids from complex biological matrices. It utilizes a solid sorbent to retain the analytes, which are then eluted with an appropriate solvent.
Workflow for Solid-Phase Extraction (SPE):
Caption: General workflow for Solid-Phase Extraction (SPE).
Detailed Protocol for SPE of Quercetin from Human Plasma:
This protocol is adapted for the extraction of quercetin and its metabolites from human plasma prior to HPLC analysis.[1][2]
Materials:
-
Human plasma
-
Oasis HLB SPE cartridges (e.g., 30 mg, 1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Internal standard (e.g., Kaempferol)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma, add the internal standard.
-
Acidify the plasma sample with 50 µL of 2% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis HLB cartridges on the SPE manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of water containing 0.1% formic acid. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridges with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridges with 1 mL of 5% methanol in water to remove less retained impurities.
-
Dry the cartridges under a stream of nitrogen for 5 minutes to remove excess water.
-
-
Elution:
-
Elute the flavonoids with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the analytical method.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Workflow for Liquid-Liquid Extraction (LLE):
Caption: General workflow for Liquid-Liquid Extraction (LLE).
Detailed Protocol for LLE of Flavonoids from Human Urine:
This protocol is suitable for the extraction of a broad range of flavonoid metabolites from urine samples.[3][4][5]
Materials:
-
Human urine
-
Ethyl acetate (HPLC grade)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Internal standard
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Enzymatic Hydrolysis (for conjugated flavonoids):
-
To 1 mL of urine, add the internal standard.
-
Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 2 hours to hydrolyze flavonoid glucuronides and sulfates.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the hydrolyzed urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 200 µL of the initial mobile phase of the analytical method.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method to remove proteins from biological samples, which can interfere with chromatographic analysis and damage analytical columns.
Workflow for Protein Precipitation (PPT):
Caption: General workflow for Protein Precipitation (PPT).
Detailed Protocol for Protein Precipitation from Human Serum:
This protocol is a straightforward method for preparing serum samples for flavonoid analysis.[6][7]
Materials:
-
Human serum
-
Acetonitrile (cold, -20°C)
-
Internal standard
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Thaw frozen serum samples at room temperature.
-
To 100 µL of serum in a microcentrifuge tube, add the internal standard.
-
-
Precipitation:
-
Add 300 µL of cold (-20°C) acetonitrile to the serum sample (a 3:1 ratio of solvent to sample is common).[6]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted in a suitable solvent for other analytical techniques.
-
II. Quantitative Data Summary
The following tables summarize the recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) for selected flavonoids in different biological matrices using various sample preparation techniques.
Table 1: Recovery of Flavonoids from Human Plasma
| Flavonoid | Sample Preparation Method | Recovery (%) | Reference |
| Quercetin | SPE (Oasis HLB) | >95 | [2] |
| Kaempferol | SPE (Bond Elut Plexa) | 103-109 | [8] |
| Isorhamnetin | SPE (Bond Elut Plexa) | 73-88 | [8] |
| Luteoloside | Protein Precipitation (Methanol/Acetonitrile) | 77.41–109.79 | [9] |
| Apigetrin | Protein Precipitation (Methanol/Acetonitrile) | 77.41–109.79 | [9] |
| Hesperidin | Protein Precipitation (Methanol/Acetonitrile) | 77.41–109.79 | [9] |
| Dihydroquercetin-7,4'-dimethyl ether | HPLC Method | 90.6 | [10] |
| Dihydroquercetin-4'-methyl ether | HPLC Method | 93.4 | [10] |
| 5,7,3',5'-tetrahydroxyflavanone | HPLC Method | 93.5 | [10] |
| Blumeatin | HPLC Method | 91.2 | [10] |
| Quercetin | HPLC Method | 90.3 | [10] |
Table 2: Recovery and Detection Limits of Flavonoids in Human Urine
| Flavonoid | Sample Preparation Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Genistein | SPE (Oasis HLB) | 70.35–96.58 | 3.9 | - | [3][4][5] |
| Daidzein | SPE (Oasis HLB) | 70.35–96.58 | 20.4 | - | [3][4][5] |
| Catechin | SPE (Oasis HLB) | 70.35–96.58 | 15.4 | - | [3][4][5] |
| Epicatechin | SPE (Oasis HLB) | 70.35–96.58 | 107.0 | - | [3][4][5] |
| Quercetin | SPE (Oasis HLB) | >95 | 0.35 | ~35 | [2] |
III. Flavonoid-Modulated Signaling Pathways
Flavonoids exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development. Below are diagrams of key signaling pathways influenced by flavonoids.
PI3K-Akt/mTOR Signaling Pathway:
This pathway is central to cell growth, proliferation, and survival, and is often dysregulated in cancer. Flavonoids can inhibit this pathway, leading to anticancer effects.[11][12][13][14]
Caption: Flavonoid inhibition of the PI3K-Akt/mTOR pathway.
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to external stimuli and regulates processes like inflammation and apoptosis. Flavonoids can modulate this pathway, contributing to their anti-inflammatory effects.[6][9][10][15][16]
Caption: Flavonoid modulation of the MAPK signaling pathway.
Nrf2-ARE Signaling Pathway:
The Nrf2-ARE pathway is a major regulator of the cellular antioxidant response. Flavonoids can activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.[8][17][18]
Caption: Flavonoid activation of the Nrf2-ARE pathway.
IV. Conclusion
The selection of an appropriate sample preparation method is paramount for the accurate quantification of flavonoids in biological matrices. This document provides a comprehensive overview of widely used techniques—Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation—along with detailed protocols and performance data. The provided workflows and signaling pathway diagrams serve as valuable resources for researchers and scientists in the field of flavonoid analysis and drug development. Method validation, including the assessment of linearity, accuracy, precision, and recovery, is essential for ensuring the reliability of analytical results.
References
- 1. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Development for Analysing Flavonoid Concentration in Human Plasma with GC-MS/MS [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS [agris.fao.org]
- 6. agilent.com [agilent.com]
- 7. akjournals.com [akjournals.com]
- 8. Simultaneous quantification of flavonoids in blood plasma by a high-performance liquid chromatography method after oral administration of Blumea balsamifera leaf extracts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
- 16. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Myricetin Extraction from Plant Tissue
Introduction
Myricetin is a naturally occurring flavonol, a subclass of flavonoids, found in a variety of fruits, vegetables, teas, and medicinal plants.[1][2] It is recognized for its potent antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[3][4][5] These therapeutic potentials have spurred significant interest among researchers and drug development professionals in isolating high-purity myricetin from plant sources for further investigation and application. The families Myricaceae, Polygonaceae, Primulaceae, Pinaceae, and Anacardiaceae are among the richest sources of myricetin.[1]
This document provides detailed protocols for the extraction and purification of myricetin from plant tissues, tailored for a scientific audience. It includes various extraction methodologies, quantitative data from cited studies, and visual diagrams of the experimental workflow and relevant biological pathways.
Data Presentation: Myricetin Yield from Various Plant Sources and Extraction Methods
The efficiency of myricetin extraction is highly dependent on the plant matrix, the solvent system, and the extraction technique employed. The following table summarizes quantitative data from several studies to facilitate comparison.
| Plant Source | Extraction Method | Solvent System | Myricetin Yield | Reference |
| Myrica rubra leaves | Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction | Choline chloride–oxalic acid (DES-5) with 19% water | 22.47 mg/g | [6][7][8] |
| Hovenia acerba seed | Ultrasound-Assisted Extraction | 60% Ethanol | 0.53 mg/g | [9] |
| Moringa oleifera leaves | Reflux Extraction | 0.10 M Hydrochloric Acid | 292 mg/kg | [10] |
| Madhuca longifolia leaves | Cold Maceration | Ethanol:Water (50:50) | 2.524 ng/mL of extract | [11][12] |
| Various Medicinal Plants | HPLC-MS after extraction | Methanol–ascorbic acid–hydrochloric acid | 3 to 58 mg/kg | [5] |
| Ampelopsis grossedentata | Ethanol Extraction followed by solvent partitioning and column chromatography | 70-95% Ethanol | 0.82% of crude product (purity 79.7%) | [13] |
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction (Maceration)
This protocol outlines a standard maceration technique, which is simple and effective for extracting myricetin. Cold maceration is particularly suitable for preventing the degradation of heat-sensitive compounds.[11]
1.1. Materials and Equipment
-
Plant Material: Dried and powdered leaves of the target plant (e.g., Madhuca longifolia).[11]
-
Solvent: Hydroalcoholic solution (e.g., Ethanol:Water, 50:50 v/v).[11][12]
-
Equipment: Grinder/blender, conical flasks, orbital shaker, filtration apparatus (e.g., Buchner funnel, filter paper), rotary evaporator, freezer or lyophilizer.
1.2. Procedure
-
Preparation of Plant Material: Dry the plant tissue at a controlled temperature (e.g., 60°C in an oven) until a constant weight is achieved.[6] Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).[6]
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 60 g).[11]
-
Place the powder into a large conical flask.
-
Add the extraction solvent (Ethanol:Water, 50:50) at a specified solid-to-liquid ratio.
-
Seal the flask and place it on an orbital shaker at room temperature. Allow it to macerate for a designated period (e.g., 24 hours).[11]
-
-
Filtration: Separate the extract from the solid plant residue by filtration through appropriate filter paper. Wash the residue with a small volume of the extraction solvent to ensure maximum recovery.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the ethanol.
-
Drying: The remaining aqueous extract can be frozen and lyophilized (freeze-dried) to obtain a dry crude extract powder.
-
Storage: Store the crude extract at -20°C for further analysis and purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency. It often requires shorter extraction times and lower temperatures compared to conventional methods.[9]
2.1. Materials and Equipment
-
Plant Material: Dried and powdered plant material (e.g., Hovenia acerba seed).[9]
-
Solvent: 60% aqueous ethanol.[9]
-
Equipment: Grinder/blender, ultrasonic bath or probe sonicator, centrifuge, filtration apparatus, rotary evaporator.
2.2. Procedure
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.2.1.
-
Extraction:
-
Disperse a known amount of the plant powder in the 60% ethanol solution. A recommended liquid-to-solid ratio is 20 mL/g.[9]
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic irradiation at a specific power (e.g., 180 W) and temperature (e.g., 40°C) for a set duration (e.g., 30 minutes).[9]
-
-
Separation: After extraction, centrifuge the mixture at high speed (e.g., 5000 rpm for 8 minutes) to pellet the solid residue.[9]
-
Filtration and Concentration: Collect the supernatant and filter it (e.g., through a 0.22 µm filter) for analysis or concentrate it using a rotary evaporator as described in Protocol 1.2.4.[9]
-
Drying and Storage: Dry the concentrated extract and store it under appropriate conditions.
Protocol 3: Purification of Myricetin using Column Chromatography
Following crude extraction, purification is necessary to isolate myricetin from other co-extracted compounds. Column chromatography is a widely used technique for this purpose.
3.1. Materials and Equipment
-
Crude Extract: Dried crude extract obtained from Protocol 1 or 2.
-
Stationary Phase: Silica gel (100-200 mesh) or Macroporous adsorption resin (e.g., AB-8).[6][14]
-
Mobile Phase: A gradient of non-polar to polar solvents. A common system starts with 100% hexane, followed by increasing polarity with chloroform, ethanol, and methanol mixtures.[14] For macroporous resins, ethanol is often used for desorption.[6]
-
Equipment: Glass chromatography column, fraction collector, Thin-Layer Chromatography (TLC) plates and chamber, rotary evaporator.
3.2. Procedure
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, non-polar solvent (e.g., hexane). Pour the slurry into the glass column and allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading: Dissolve a known amount of the crude extract (e.g., 10 g) in a minimal volume of the initial mobile phase or a suitable solvent.[14] Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution:
-
Fraction Analysis (TLC): Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system (e.g., chloroform:methanol 1:1).[14] Fractions with similar Rf values, corresponding to a myricetin standard, are pooled together.
-
Concentration and Isolation: Combine the fractions containing pure myricetin and concentrate them using a rotary evaporator to yield the isolated compound.
-
Purity Confirmation: Confirm the purity and identity of the isolated myricetin using analytical techniques such as HPLC, Mass Spectrometry (MS), and NMR.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the extraction and purification of myricetin from plant tissue.
Caption: Generalized workflow for myricetin extraction and purification.
Myricetin Signaling Pathway Modulation
Myricetin exerts its biological effects by modulating several key cellular signaling pathways. This diagram provides a simplified overview of its major targets, particularly in the context of cancer prevention and therapy.[15][16]
Caption: Myricetin's inhibitory effects on key cell signaling pathways.
References
- 1. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myricetin - Wikipedia [en.wikipedia.org]
- 3. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01438C [pubs.rsc.org]
- 7. Deep eutectic solvent extraction of myricetin and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deep eutectic solvent extraction of myricetin and antioxidant properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Extracting myricetin and dihydromyricetin simultaneously from Hovenia acerba seed by Ultrasound-Assisted extraction on a lab and small Pilot-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. CN1872848A - Method for distilling myricetin from plant - Google Patents [patents.google.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Myricetin-13C3: A Robust Tool for Absolute Quantification in Metabolomics
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, has garnered significant interest in the scientific community due to its potent antioxidant, anti-inflammatory, and anticancer properties.[1] Accurate and precise quantification of myricetin in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and developing it as a potential therapeutic agent. This document provides a detailed protocol for the absolute quantification of myricetin in biological samples using a stable isotope-labeled internal standard, Myricetin-13C3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for absolute quantification in metabolomics, as it effectively corrects for matrix effects, variations in sample preparation, and instrument response.[2]
Principle
The methodology is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to myricetin but has a different mass due to the incorporation of three 13C atoms, is spiked into the biological sample. Myricetin and this compound co-elute during chromatographic separation and are detected by the mass spectrometer. By measuring the ratio of the peak area of myricetin to the peak area of the this compound internal standard, the absolute concentration of myricetin in the sample can be accurately determined.
Materials and Reagents
-
Myricetin (analytical standard)
-
This compound (stable isotope-labeled internal standard) - Commercially available from vendors such as MedchemExpress and CLEARSYNTH.[1][3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum, cell lysate)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Experimental Protocols
Preparation of Standard Solutions
1.1. Myricetin Stock Solution (1 mg/mL): Accurately weigh 1 mg of myricetin and dissolve it in 1 mL of methanol.
1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
1.3. Working Standard Solutions: Prepare a series of working standard solutions of myricetin by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
1.4. Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw frozen biological samples (e.g., plasma, serum) on ice.
-
In a microcentrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each sample, quality control (QC) sample, and calibration standard.
-
Add 150 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 5-10 µL of the filtered supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Myricetin | Precursor ion (m/z) 317.0 -> Product ion (m/z) 151.0 |
| This compound | Precursor ion (m/z) 320.0 -> Product ion (m/z) 154.0 |
| Collision Energy | Optimized for the specific instrument |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Data Analysis and Quantification
-
Integrate the peak areas of the MRM transitions for myricetin and this compound.
-
Calculate the peak area ratio of myricetin to this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the myricetin standards.
-
Determine the concentration of myricetin in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Data Presentation
The following tables present hypothetical but realistic quantitative data for the validation of the myricetin absolute quantification method using this compound as an internal standard.
Table 1: Calibration Curve for Myricetin Quantification
| Standard Concentration (ng/mL) | Peak Area Ratio (Myricetin/Myricetin-13C3) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.230 |
| 500 | 6.152 |
| 1000 | 12.310 |
| Linearity (r²) | 0.9995 |
Table 2: Precision and Accuracy of the Method
| QC Concentration (ng/mL) | Concentration Measured (Mean ± SD, n=6) | Precision (%RSD) | Accuracy (%) |
| Low QC (2.5) | 2.45 ± 0.15 | 6.1 | 98.0 |
| Mid QC (75) | 76.8 ± 3.1 | 4.0 | 102.4 |
| High QC (750) | 742.5 ± 22.3 | 3.0 | 99.0 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the absolute quantification of myricetin using this compound.
Caption: Workflow for Myricetin Absolute Quantification.
Myricetin Signaling Pathways
Myricetin has been shown to modulate several key signaling pathways involved in cancer and inflammation, including the PI3K/Akt/mTOR and Nrf2 pathways.[4][5][6][7][8][9][10][11][12]
PI3K/Akt/mTOR Signaling Pathway
Myricetin can inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, leading to reduced cell proliferation and survival.[4][6][8][10][11]
Caption: Myricetin's Inhibition of the PI3K/Akt/mTOR Pathway.
Nrf2 Signaling Pathway
Myricetin can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, leading to protection against oxidative stress.[5][9][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 3. clearsynth.com [clearsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MYRICETIN | Eurisotop [eurisotop.com]
- 8. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microarray and pathway analysis highlight Nrf2/ARE-mediated expression profiling by polyphenolic myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Nrf2/HO-1 signal with Myricetin for attenuating ECM degradation in human chondrocytes and ameliorating the murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Myricetin from Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin is a naturally occurring flavonoid found in various plants, fruits, and beverages, recognized for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] Accurate quantification of myricetin in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the efficient liquid-liquid extraction (LLE) of myricetin from plasma samples, a critical step for sample clean-up and enrichment prior to analytical determination by methods like HPLC or LC-MS/MS.
Principles of Liquid-Liquid Extraction for Myricetin
Liquid-liquid extraction is a sample preparation technique that separates analytes from interferences in a sample matrix based on their differential solubilities in two immiscible liquid phases. For myricetin extraction from plasma, an aqueous sample is mixed with a water-immiscible organic solvent. Myricetin, being a relatively lipophilic compound, partitions into the organic phase, leaving behind more polar, interfering substances (like proteins and salts) in the aqueous phase.[2] The choice of organic solvent is critical and is determined by its polarity, selectivity for the analyte, and compatibility with the subsequent analytical method.
It is important to note that in biological systems, flavonoids like myricetin can exist in both free (aglycone) and conjugated forms (glucuronides and sulfates).[1] To measure the total myricetin concentration, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is often employed to cleave the conjugates and release the free myricetin before extraction.[1][3][4]
Experimental Protocols
Two primary protocols are presented here. Protocol 1 includes enzymatic hydrolysis for the determination of total myricetin, while Protocol 2 is a direct extraction method for the free form.
Protocol 1: Liquid-Liquid Extraction of Total Myricetin with Enzymatic Hydrolysis
This protocol is adapted from a validated UPLC-MS/MS method for the quantification of myricetin in rat plasma and is suitable for pharmacokinetic studies where conjugated metabolites are of interest.[1][3][4]
Materials:
-
Plasma samples
-
Myricetin standard solution
-
Internal Standard (IS) solution (e.g., Kaempferol)
-
Methanol
-
10% (v/v) Ascorbic acid
-
β-glucuronidase (e.g., from Helix pomatia)
-
Sulfatase
-
Acetonitrile
-
Ethyl acetate
-
Water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw frozen plasma samples to room temperature.
-
Aliquotting: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Addition of Standard/QC and Antioxidant: Add 10 µL of myricetin working solution (for calibration curve and QC samples) or methanol (for blank and unknown samples), 10 µL of 10% ascorbic acid, and 50 µL of the internal standard solution.
-
Enzymatic Hydrolysis:
-
Protein Precipitation and Extraction:
-
After hydrolysis, add 200 µL of acetonitrile and 200 µL of ethyl acetate to the sample.[1]
-
Vortex vigorously for 2 minutes to precipitate proteins and extract myricetin.
-
-
Phase Separation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the analytical method.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the HPLC or LC-MS/MS system.
Protocol 2: Direct Liquid-Liquid Extraction of Free Myricetin
This protocol is a more direct method suitable for determining the concentration of the free, unconjugated myricetin in plasma. It involves acidification of the plasma to improve the extraction efficiency of the acidic flavonoid into the organic solvent.
Materials:
-
Plasma samples
-
Myricetin standard solution
-
Internal Standard (IS) solution
-
Hydrochloric acid (HCl), 2M
-
10% (w/v) L-ascorbic acid
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw frozen plasma samples to room temperature.
-
Aliquotting: In a microcentrifuge tube, add 200 µL of the plasma sample.
-
Acidification and Stabilization: Add 200 µL of 2M HCl, 50 µL of 10% L-ascorbic acid, and 100 µL of the internal standard solution.[5]
-
Vortexing: Vortex the mixture for 1 minute at room temperature.[5]
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction.
-
-
Phase Separation: Centrifuge the samples at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.[5]
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the residue in a suitable volume of the analytical mobile phase.
-
Analysis: Vortex and inject an aliquot for analysis.
Data Presentation
The following tables summarize the quantitative data from validated methods for myricetin analysis in plasma following liquid-liquid extraction.
Table 1: Method Validation Parameters for Myricetin Quantification
| Parameter | UPLC-MS/MS Method[1][3][4] | HPLC-MS/MS Method[5] |
| Linearity Range | 2 - 4000 ng/mL | 0.050 - 5.026 ng/µL (50 - 5026 ng/mL) |
| Correlation Coefficient (r) | 0.9997 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 50 ng/mL |
| Internal Standard | Kaempferol | Paeoniflorin |
Table 2: Precision and Accuracy Data
| Method | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| UPLC-MS/MS[1][3][4] | Low, Medium, High QC | < 13.49% | < 13.49% | 95.75 - 109.80% |
Table 3: Recovery and Stability Data
| Parameter | UPLC-MS/MS Method[1] |
| Extraction Recovery | 89.45 - 107.42% |
| Matrix Effect | 100.80 - 104.87% |
| Short-Term Stability (Room Temp) | Bias: -11.75 to 10.37% |
| Freeze-Thaw Stability (3 cycles) | Bias: -13.25 to 10.30% |
| Long-Term Stability (-80°C) | Bias: -10.39 to -2.00% |
| Post-Preparative Stability | Bias: -8.25 to 11.51% |
Visualizations
The following diagrams illustrate the experimental workflow for the liquid-liquid extraction of myricetin from plasma samples.
Caption: Workflow for Total Myricetin Extraction with Hydrolysis.
Caption: Workflow for Direct Extraction of Free Myricetin.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in Myricetin LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS analysis of Myricetin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant signal suppression for Myricetin in my plasma samples. What are the likely causes and how can I mitigate this?
A1: Signal suppression, a common matrix effect in LC-MS analysis, is the reduction of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In plasma, major contributors to this effect are phospholipids and proteins.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove phospholipids, a primary cause of ion suppression. A study on the analysis of dihydromyricetin and myricetin in mice plasma successfully used protein precipitation with acetonitrile containing 0.1% formic acid.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning Myricetin into an immiscible organic solvent, leaving many matrix components behind. A validated method for Myricetin in rat plasma utilized liquid-liquid extraction with ethyl acetate following enzymatic hydrolysis.[5][6][7]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively retaining Myricetin on a solid sorbent while matrix components are washed away.[8] For complex matrices, SPE is often the preferred method to minimize ion suppression.
-
-
Improve Chromatographic Separation: If interfering compounds co-elute with Myricetin, adjusting the chromatographic conditions can resolve them.
-
Gradient Modification: Altering the gradient slope or using a shallower gradient around the elution time of Myricetin can improve separation from matrix components.
-
Column Chemistry: Employing a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can change the elution profile of both Myricetin and interfering compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to Myricetin, it will experience similar ion suppression, allowing for accurate quantification.[9][10]
-
Sample Dilution: If the Myricetin concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
Q2: How do I perform a liquid-liquid extraction (LLE) for Myricetin from a plasma sample?
A2: The following is a detailed protocol for LLE of Myricetin from plasma, adapted from a validated method.[5][6][7] This protocol includes an enzymatic hydrolysis step to measure both free and conjugated Myricetin.
Experimental Protocol: Liquid-Liquid Extraction of Myricetin from Plasma
Materials:
- Plasma sample
- β-glucuronidase/sulfatase solution
- Internal Standard (IS) solution (e.g., Kaempferol in methanol)
- Ethyl acetate (HPLC grade)
- Formic acid
- Methanol (HPLC grade)
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma sample.
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for 1 hour to deconjugate Myricetin glucuronides and sulfates.
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Supernatant Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS system.
Q3: What is the post-extraction addition method and how can I use it to quantify the matrix effect for Myricetin?
A3: The post-extraction addition method is a common technique to quantitatively assess the extent of ion suppression or enhancement.[11][12] It involves comparing the response of an analyte in a clean solution to its response in a sample extract from which the analyte has been removed.
Experimental Protocol: Quantifying Matrix Effect using Post-Extraction Addition
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of Myricetin and the internal standard into the mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank plasma sample using your established protocol (e.g., LLE or SPE). After extraction and evaporation, reconstitute the residue with the same solution prepared for Set A.
-
Set C (Pre-Extraction Spike): Spike a blank plasma sample with a known amount of Myricetin and the internal standard before the extraction process.
-
-
Analyze all three sets using the LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A matrix effect value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.
-
Quantitative Data Summary
The following tables summarize quantitative data from published Myricetin LC-MS/MS methods.
Table 1: Method Validation Parameters for Myricetin in Rat Plasma [5][6][7]
| Parameter | Result |
| Linearity Range | 2 - 4,000 ng/mL |
| Intra-day Precision | < 13.49% |
| Inter-day Precision | < 13.49% |
| Accuracy | 95.75% - 109.80% |
Table 2: Extraction Recovery and Matrix Effect for Myricetin and Dihydromyricetin in Mice Plasma [4]
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Myricetin | Low | 85.2 ± 4.5 | 92.3 ± 5.1 |
| Medium | 87.6 ± 3.8 | 94.7 ± 4.3 | |
| High | 86.1 ± 4.1 | 93.5 ± 4.9 | |
| Dihydromyricetin | Low | 88.9 ± 3.7 | 95.1 ± 4.2 |
| Medium | 89.5 ± 3.2 | 96.3 ± 3.8 | |
| High | 87.8 ± 4.0 | 94.9 ± 4.5 |
Visualized Workflows and Signaling Pathways
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Liquid-Liquid Extraction (LLE) workflow for Myricetin.
Caption: Evaluation of Matrix Effect and Recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Ionic liquid aqueous solvent-based microwave-assisted hydrolysis for the extraction and HPLC determination of myricetin and quercetin from Myrica rubra leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for the Simultaneous Quantitative Analysis of Dihydromyricetin and Myricetin in Mice Plasma and Its Application to a Tissue Distribution Study [journal11.magtechjournal.com]
- 5. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Improving stability of Myricetin and its labeled standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of myricetin and its labeled standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.
Troubleshooting Unstable Myricetin
Encountering degradation of myricetin or its labeled standards during your experiments can be a significant challenge. This section provides a step-by-step guide to diagnose and resolve common stability issues.
Problem: Myricetin concentration is decreasing in my aqueous solution.
-
Check the pH of your solution. Myricetin is highly unstable in neutral to basic conditions, with rapid degradation observed at pH levels above 7.[1] It is most stable in acidic conditions, around pH 2.0-3.0.[2][3]
-
Evaluate your buffer system. Phosphate buffers have been shown to accelerate the degradation of myricetin compared to citrate or borate buffers at the same pH.[1]
-
Consider the temperature. The degradation of myricetin is temperature-dependent, with stability decreasing as the temperature rises.[2][4] Whenever possible, prepare and store solutions at low temperatures (e.g., 2-8°C).
-
Protect from light. Although myricetin shows good stability under UV radiation in some conditions, it is generally recommended to protect flavonoid solutions from light to prevent potential photodegradation.[1][5]
-
Deoxygenate your solvents. The presence of oxygen can lead to the oxidation of myricetin.[1] Purging your solvents with an inert gas like nitrogen or argon before use can improve stability.
-
Add antioxidants. The addition of antioxidants such as ascorbic acid or sodium metabisulfite (e.g., 0.1%) can significantly improve the stability of myricetin in solutions prone to oxidation.[1]
Problem: Myricetin is precipitating out of solution.
-
Assess the solvent composition. Myricetin has very low aqueous solubility (<5 µg/mL).[1]
-
Use co-solvents. The solubility of myricetin can be significantly increased by using co-solvents such as methanol, ethanol, polyethylene glycol 400 (PEG 400), or dimethyl sulfoxide (DMSO).[1][3]
-
Consider encapsulation. For sustained stability and solubility in aqueous media, consider using techniques like encapsulation in solid lipid nanoparticles (SLNs), micelles, or inclusion complexation with cyclodextrins.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing myricetin solutions?
A1: Myricetin solutions are most stable at an acidic pH, ideally between 2.0 and 3.0.[2][3] Stability decreases significantly as the pH becomes neutral or basic.[1]
Q2: How should I store my solid myricetin and its labeled standards?
A2: Solid myricetin and its labeled standards should be stored in a cool, dry, and dark place.[9] Recommended storage temperature is typically 2-8°C.[10][11] It is crucial to keep the container tightly sealed to protect from moisture and oxygen.
Q3: Are there specific handling precautions for labeled myricetin standards?
A3: While specific stability studies on labeled myricetin are limited, the principle of isotopic labeling suggests that their chemical stability is very similar to the unlabeled compound. Therefore, the same handling precautions apply. Use stable isotope-labeled internal standards (e.g., ¹³C or ¹⁵N) to compensate for any degradation or matrix effects during analysis.[12]
Q4: Can I use a phosphate buffer for my experiments with myricetin?
A4: It is not recommended. Phosphate buffers have been shown to accelerate the degradation of myricetin compared to other buffer systems like citrate or borate at the same pH.[1] For example, at pH 8, the half-life of myricetin in a borate buffer was 7.0 hours, while in a phosphate buffer it was only 0.1 hours.[1]
Q5: What are the best solvents for preparing myricetin stock solutions?
A5: Due to its low water solubility, organic solvents are recommended for preparing stock solutions. Myricetin has good solubility in methanol, dimethylformamide (DMF), dimethylacetamide (DMAc), and acetone.[1][3]
Data Summaries
Table 1: Stability of Myricetin at Different pH Values (at 23°C)
| pH | Buffer System | Half-life (T₅₀) in hours |
| 3 | Citrate | 1155 |
| 5 | Citrate | 630 |
| 5 | Phosphate | 198 |
| 8 | Phosphate | 0.1 |
| 8 | Borate | 7.0 |
Data extracted from a study on myricetin stability.[1]
Table 2: Solubility of Myricetin in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 5 |
| Methanol | 55286 ± 3155 |
| N,N-dimethylacetamide (DMAc) | 239059 ± 76289 |
| Acetone | High (not quantified) |
| Tetrahydrofuran (THF) | High (not quantified) |
| PEG 400 (0.5 volume fraction in water) | 72.8 |
Data compiled from preformulation studies.[1][2]
Experimental Protocols
Protocol 1: HPLC Method for Myricetin Quantification
This protocol is adapted from a published method for analyzing myricetin concentrations.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Apollo C18, 5.0 µm, 150 mm x 3.9 mm.
-
Mobile Phase: Isocratic elution with a 50:50 mixture of methanol and 3% acetic acid in water.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 373 nm.
-
Retention Time: Approximately 4.5 minutes.
-
Standard Preparation: Prepare a stock solution of myricetin in methanol (e.g., 500 µg/mL). Create a series of standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Protocol 2: Stability Testing of Myricetin in Solution
-
Solution Preparation: Prepare myricetin solutions in the desired buffer systems and pH values. A co-solvent such as methanol (e.g., 20% v/v) may be necessary to achieve the target concentration.[1]
-
Incubation: Store the prepared solutions under controlled temperature and light conditions.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours and then daily or weekly), withdraw an aliquot of each solution.
-
Analysis: Immediately analyze the samples using the HPLC method described in Protocol 1 to determine the remaining concentration of myricetin.
-
Data Analysis: Plot the natural logarithm of the myricetin concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line. The half-life (T₅₀) can be calculated using the formula: T₅₀ = 0.693 / k.
Visual Guides
Caption: Troubleshooting workflow for myricetin instability.
Caption: Key factors influencing myricetin stability.
References
- 1. researchgate.net [researchgate.net]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myricetin analytical standard 529-44-2 [sigmaaldrich.com]
- 8. Myricetin - Wikipedia [en.wikipedia.org]
- 9. Myricetin | CAS 529-44-2 | LGC Standards [lgcstandards.com]
- 10. Flavonoids Reference Materials | LGC Standards [lgcstandards.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimizing ESI Conditions for Myricetin Detection
Welcome to the technical support center for optimizing Electrospray Ionization (ESI) conditions for the detection of Myricetin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
1. Which ionization mode, positive or negative, is better for Myricetin detection?
For the analysis of flavonoids like Myricetin, the negative ionization mode is generally preferred . In negative mode ESI, Myricetin readily loses a proton to form the deprotonated molecule, [M-H]⁻, which typically appears at an m/z of 317.[1][2][3] This process is highly efficient due to the presence of multiple hydroxyl groups in the Myricetin structure, which can be easily deprotonated.
While positive ionization mode can also be used, forming the protonated molecule [M+H]⁺ at m/z 319, the signal intensity is often lower compared to the negative mode.[4] The choice of ionization mode can also be influenced by the mobile phase composition and the presence of other analytes.
2. What are the typical starting ESI-MS parameters for Myricetin analysis?
The optimal ESI parameters are instrument-dependent. However, based on published literature, here are some typical starting points for method development. It is crucial to optimize these parameters for your specific instrument and experimental conditions.
| Parameter | Typical Range/Value | Ionization Mode |
| Capillary Voltage | 3000 - 4000 V | Negative/Positive |
| Nebulizer Pressure | 30 - 40 psi | Negative/Positive |
| Drying Gas Flow | 6 - 10 L/min | Negative/Positive |
| Drying Gas Temperature | 270 - 320 °C | Negative/Positive |
| Fragmentor Voltage | 170 V | Positive |
Note: These values are intended as a starting point and will require further optimization.[2][5][6]
3. How does the mobile phase composition affect Myricetin ionization?
The mobile phase composition significantly influences the ionization efficiency of Myricetin.
-
Solvent Composition: A mixture of water with organic solvents like methanol and acetonitrile is commonly used. The ratio of these solvents will affect the polarity of the mobile phase and the efficiency of droplet formation and desolvation in the ESI source.
-
Additives: The addition of a small amount of an acid or base can drastically improve ionization.
-
For Negative Mode: Adding a weak base like ammonium hydroxide or using a buffer can enhance the formation of [M-H]⁻ ions. However, often the presence of acidic protons on Myricetin is sufficient for deprotonation.
-
For Positive Mode: The addition of 0.1% to 1% formic acid to the mobile phase is a common practice to promote the formation of [M+H]⁺ ions and improve signal intensity.[5][7]
-
4. What are the characteristic product ions of Myricetin in MS/MS analysis?
Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of Myricetin. In negative ionization mode, the precursor ion [M-H]⁻ at m/z 317 fragments to produce several characteristic product ions. These fragments arise from retro-Diels-Alder (RDA) reactions and other cleavages of the flavonoid structure.
Commonly observed product ions from the precursor ion m/z 317 include:
The presence of these specific fragments provides a high degree of confidence in the identification of Myricetin.
Troubleshooting Guide
Issue: Low or no signal for Myricetin.
Possible Causes and Solutions:
-
Incorrect Ionization Mode:
-
Suboptimal ESI Source Parameters:
-
Solution: Systematically optimize the key ESI parameters. A Design of Experiments (DoE) approach can be efficient in finding the optimal settings for your instrument.[6][9] Start with the typical parameters provided in the table above and adjust them one by one to maximize the signal intensity. Pay close attention to the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.[2][5]
-
-
Inappropriate Mobile Phase Composition:
-
Solution: If using positive mode, ensure your mobile phase is acidified, for instance, with 0.1-1% formic acid.[5] For negative mode, ensure the pH is suitable for deprotonation. The organic solvent ratio (methanol/acetonitrile to water) can also impact signal intensity; experiment with different gradients.[7][10][11]
-
-
Sample Degradation:
-
Solution: Myricetin can be susceptible to degradation. Prepare fresh solutions and store them protected from light and at a low temperature.
-
Issue: Poor peak shape or peak splitting.
Possible Causes and Solutions:
-
Column Overload:
-
Solution: Dilute your sample. Injecting a lower concentration of Myricetin can often improve peak shape.
-
-
Incompatibility between Sample Solvent and Mobile Phase:
-
Solution: Ensure the solvent used to dissolve your sample is compatible with the initial mobile phase conditions of your LC gradient. A mismatch in solvent strength can lead to distorted peaks.
-
-
Column Issues:
-
Solution: The column may be contaminated or degraded. Try flushing the column or replacing it if the problem persists.
-
Issue: Inconsistent or non-reproducible results.
Possible Causes and Solutions:
-
Fluctuating ESI Source Conditions:
-
Solution: Allow the mass spectrometer to stabilize for a sufficient amount of time before running your samples. Ensure that gas supplies are stable and that the source is clean.
-
-
Sample Preparation Variability:
-
Solution: Standardize your sample preparation protocol. Use precise measurements and ensure complete dissolution of the analyte.
-
-
Mobile Phase Preparation:
Experimental Protocols
Protocol 1: Basic ESI-MS Method for Myricetin Detection
-
Sample Preparation:
-
Prepare a stock solution of Myricetin in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient could be starting with 5-10% B, increasing to 70-100% B over 15-20 minutes.
-
Flow Rate: 0.5 - 0.8 mL/min.[5]
-
Column Temperature: 30 - 40 °C.[5]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Full scan from m/z 100-500 to identify the [M-H]⁻ ion at m/z 317.
-
Selected Ion Monitoring (SIM): For higher sensitivity, monitor m/z 317.
-
Initial ESI Parameters:
-
Capillary Voltage: 3500 V
-
Nebulizer Pressure: 35 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 300 °C
-
-
Protocol 2: MS/MS Fragmentation Analysis of Myricetin
-
Follow Steps 1 and 2 from Protocol 1.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Product ion scan.
-
Precursor Ion: Select m/z 317 for fragmentation.
-
Collision Energy (CE): Optimize the collision energy to obtain a good fragmentation pattern. Start with a CE of 15-20 eV and adjust as needed.
-
Monitor for Product Ions: Look for the characteristic fragments of Myricetin (e.g., m/z 289, 271, 179, 151, 137).[1][2][8]
-
Visualizations
Caption: Experimental workflow for Myricetin detection using LC-ESI-MS.
Caption: Negative mode ESI-MS/MS fragmentation pathway of Myricetin.
References
- 1. Antioxidant capacity and identification of bioactive compounds of Myrtus communis L. extract obtained by ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 4. massbank.eu [massbank.eu]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Effect of mobile phase on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Myricetin Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with myricetin. It specifically addresses challenges related to its degradation under different pH conditions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my myricetin solution degrading so rapidly?
A1: Myricetin is highly susceptible to degradation, particularly in neutral to basic pH conditions.[1][2] The degradation process follows apparent first-order kinetics and is significantly accelerated as the pH increases above 6.8.[1][2] If you observe rapid degradation, the primary factor to investigate is the pH of your solution. Myricetin is most stable in acidic conditions, specifically around pH 2.0.[3][4][5]
Q2: I am observing inconsistent degradation rates even when maintaining the same pH. What could be the cause?
A2: The type of buffer used has a significant impact on myricetin's stability, even at the same pH. For instance, phosphate buffers have been shown to accelerate degradation compared to citrate or borate buffers.[1] At pH 5, myricetin in a citrate buffer had a half-life of 630 hours, which dropped to 198 hours in a phosphate buffer.[1] An even more dramatic difference was seen at pH 8, where the half-life was 7.0 hours in a borate buffer but only 0.1 hours in a phosphate buffer.[1] Therefore, for consistent results, it is crucial to use the same buffer system across all experiments.
Q3: How can I enhance the stability of my myricetin solution, especially at physiological pH?
A3: Several strategies can be employed to mitigate the rapid degradation of myricetin:
-
pH Adjustment: The most straightforward method is to maintain a low pH (ideally around 2.0-3.0) whenever experimentally feasible.[2][3]
-
Use of Antioxidants: The addition of antioxidants, such as 0.1% ascorbic acid or sodium metabisulfite, can significantly improve stability by protecting myricetin from oxidation.[1]
-
Nanoencapsulation: Encapsulating myricetin in systems like solid lipid nanoparticles (SLNs) can dramatically reduce the degradation rate constant (by up to 300-fold) and prolong its half-life (by up to 4500-fold) in physiological buffers.[6]
-
Protein Complexation: The presence of proteins, such as casein, can provide a stabilizing effect by forming complexes with myricetin.[7][8]
Q4: What are the primary degradation products of myricetin?
A4: The degradation of myricetin, particularly under thermal stress like boiling water, primarily involves the opening of its heterocyclic C-ring. This process leads to the formation of simpler aromatic compounds. Key identified degradation products include 1,3,5-benzenetriol, 3,4,5-trihydroxybenzoic acid (gallic acid), 2,4,6-trihydroxybenzoic acid, and 2,4,6-trihydroxybenzaldehyde.[9]
Q5: My experiment requires a near-neutral pH. What should I expect in terms of stability?
A5: At a physiological pH of 7.4, myricetin degrades rapidly.[10] You should expect a short half-life and take precautions to minimize degradation. This could involve preparing solutions fresh, minimizing exposure to oxygen, and considering the addition of stabilizers if they do not interfere with your experimental goals.[6] The degradation kinetics at this pH have been described as a two-step first-order model.[10]
Q6: How does temperature influence the degradation of myricetin?
A6: The degradation of myricetin is dependent on both pH and temperature.[3][4][5] Higher temperatures will accelerate the degradation process. For long-term storage of myricetin solutions, it is advisable to use a low pH buffer and store at reduced temperatures to minimize degradation.
Quantitative Data: pH-Dependent Degradation of Myricetin
The stability of myricetin is highly dependent on the pH and the buffer system used. The following table summarizes the degradation kinetics at 23°C.
| pH | Buffer System | Rate Constant (k) (h⁻¹) | Half-Life (T₅₀) (hours) | Shelf-Life (T₉₀) (hours) |
| 3 | 0.1 M Citrate | 0.0006 | 1155 | 175 |
| 4 | 0.1 M Citrate | 0.0008 | 866 | 131 |
| 5 | 0.1 M Citrate | 0.0011 | 630 | 95 |
| 5 | 0.1 M Phosphate | 0.0035 | 198 | 30 |
| 6 | 0.1 M Phosphate | 0.0150 | 46 | 7 |
| 7 | 0.1 M Phosphate | 0.1130 | 6.1 | 0.9 |
| 8 | 0.1 M Phosphate | 6.9300 | 0.1 | 0.015 |
| 8 | 0.1 M Borate | 0.0990 | 7.0 | 1.1 |
| 9 | 0.1 M Borate | 0.1210 | 5.7 | 0.9 |
| 10 | 0.1 M Borate | 0.1390 | 5.0 | 0.8 |
| Data compiled from a study on the characterization of Myricetin.[1] |
Experimental Protocols
Protocol: Determining the pH-Stability Profile of Myricetin
This protocol outlines a general procedure to assess the stability of myricetin across a range of pH values.
-
Buffer Preparation:
-
Prepare a series of 0.1 M buffers covering the desired pH range (e.g., pH 3-10).[1]
-
Use citrate buffer for the acidic range (pH 3-5), phosphate buffer for the mid-range (pH 5-8), and borate buffer for the basic range (pH 8-10).[1]
-
Adjust the pH of each buffer as needed using NaOH or HCl.
-
Maintain a constant ionic strength of 0.2 M across all buffers by adding NaCl.[1]
-
-
Myricetin Stock Solution Preparation:
-
Prepare a stock solution of myricetin in a suitable organic solvent where it is highly soluble, such as methanol or ethanol.
-
-
Sample Preparation:
-
Dilute the myricetin stock solution with each prepared buffer to a final desired concentration (e.g., ensuring the final organic solvent concentration is low, like 20%, to maintain solubility).[1]
-
Prepare samples in duplicate or triplicate for each pH condition.
-
-
Incubation:
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot from each sample.
-
Immediately analyze the concentration of the remaining myricetin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Prior to analysis, samples may need to be filtered (e.g., with a 0.2 μm PTFE filter).[1]
-
-
Data Analysis:
-
For each pH value, plot the natural logarithm of the myricetin concentration (LnC) against time.
-
If the plot is linear, the degradation follows first-order kinetics.[2]
-
Calculate the apparent first-order degradation rate constant (k) from the slope of the line.
-
Determine the half-life (T₅₀ = 0.693 / k) and shelf-life (T₉₀ = 0.105 / k) for myricetin at each pH condition.
-
Visualizations
References
- 1. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Preformulation studies of myricetin: a natural antioxidant flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myricetin solid lipid nanoparticles: Stability assurance from system preparation to site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method for enhancing bioavailability of myricetin based on self‐assembly of casein–myricetin nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Ion Suppression in Flavonoid Quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of ion suppression in the quantitative analysis of flavonoids using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and why is it a problem in flavonoid quantification?
A: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of the target analyte, in this case, a flavonoid, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These interfering components can include salts, detergents, endogenous lipids, proteins, or other small molecules.[4][5][6]
This phenomenon is problematic because it leads to a decreased signal intensity for the analyte of interest, which can result in:
-
Poor sensitivity and higher limits of detection (LOD) and quantification (LOQ).[1][7]
-
Poor reproducibility of the analytical method.[1]
Even with highly selective tandem mass spectrometry (MS/MS), ion suppression remains a significant issue because it occurs in the ion source before mass analysis.[1][8]
Q2: How can I determine if my flavonoid analysis is affected by ion suppression?
A: There are several experimental methods to assess the presence and extent of ion suppression. The most common is the post-column infusion experiment.[8][9] This involves infusing a standard solution of your flavonoid analyte at a constant rate into the LC eluent after the analytical column and before the mass spectrometer's ion source.[8] While the standard is being infused, a blank matrix sample (an extract of the sample matrix without the analyte) is injected.[8] A stable baseline signal is expected, but any dip or decrease in this baseline indicates a region of ion suppression caused by eluting matrix components.[8][9]
Another widely used method is the post-extraction spike comparison .[1][3] This involves comparing the peak area of an analyte spiked into a blank matrix extract after the extraction process with the peak area of the same amount of analyte in a pure solvent.[1][3] The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[3]
Q3: What are the primary causes of ion suppression in flavonoid analysis from complex matrices (e.g., plasma, plant extracts)?
A: The primary causes of ion suppression are co-eluting matrix components that interfere with the ionization process of the target flavonoids.[1][4] In electrospray ionization (ESI), these interferences can:
-
Compete for charge: High concentrations of co-eluting compounds can compete with the analyte for the limited available charge on the surface of the ESI droplets.[2]
-
Alter droplet properties: Interfering substances can increase the viscosity and surface tension of the ESI droplets, which hinders solvent evaporation and the release of gas-phase analyte ions.[1][10]
-
Form neutral adducts: In the gas phase, some matrix components can neutralize the charged analyte ions.[1]
Common sources of these interfering compounds in flavonoid analysis include:
-
Endogenous materials from biological samples like phospholipids, proteins, and salts.[3][5]
-
Exogenous substances introduced during sample preparation, such as polymers from plasticware or mobile phase additives.[1]
-
In plant extracts, other highly abundant phenolic compounds or pigments can cause suppression.[11][12]
Q4: My signal is suppressed. What are the first troubleshooting steps I should take?
A: A systematic approach is crucial for troubleshooting ion suppression. The following workflow outlines the initial steps to diagnose and mitigate the issue.
Mitigation Strategies & Experimental Protocols
Q5: What are the most effective sample preparation techniques to reduce ion suppression for flavonoids?
A: Proper sample preparation is one of the most effective ways to remove interfering matrix components before LC-MS analysis.[2] The choice of technique depends on the complexity of the matrix and the properties of the flavonoids.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing ion suppression.[2][4] It allows for the selective extraction of flavonoids while removing interfering compounds like salts and phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate flavonoids from interfering matrix components based on their differential solubility in two immiscible liquids.[4]
-
Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids, which are major contributors to ion suppression in plasma samples.[1] It may be suitable for less complex matrices or as a preliminary cleanup step.
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of all matrix components.[1][7] However, this may not be feasible for trace analysis where analyte concentrations are already low.[1][7]
| Sample Preparation Technique | Effectiveness for Ion Suppression | Typical Application | Considerations |
| Solid-Phase Extraction (SPE) | High | Biological fluids, complex plant extracts | Method development required to optimize sorbent and solvents.[2] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Removal of highly polar or non-polar interferences | Can be labor-intensive and may form emulsions.[4] |
| Protein Precipitation (PPT) | Low to Moderate | Plasma/serum samples (often as a first step) | Does not effectively remove all interfering components like phospholipids.[1] |
| Dilution | Variable | High concentration samples | Reduces analyte signal along with matrix components; not ideal for trace analysis.[1][13] |
Q6: How can I optimize my chromatographic method to minimize ion suppression?
A: Chromatographic optimization aims to separate the flavonoid analytes from the regions where matrix components elute and cause suppression.[1][8]
-
Gradient Modification: Adjusting the mobile phase gradient can shift the retention time of your flavonoid to elute in a "cleaner" region of the chromatogram.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, HILIC) can alter the selectivity of the separation and resolve the analyte from interferences.
-
Mobile Phase Additives: The choice and concentration of additives like formic acid or acetic acid can influence both chromatography and ionization efficiency.[14][15][16] While additives are often necessary for good peak shape and ionization, high concentrations can sometimes contribute to suppression.[14] Using volatile additives at low concentrations (e.g., 0.1% formic acid) is generally recommended for ESI-MS.[14][17]
Q7: Can using an internal standard (IS) correct for ion suppression?
A: Yes, using an appropriate internal standard is a powerful strategy to compensate for, rather than eliminate, ion suppression.[2] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled flavonoid).[2][18]
A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression.[2][19][20] Because the mass spectrometer can distinguish between the analyte and the SIL-IS, the ratio of their signals remains constant even if both are suppressed.[2] This allows for accurate and precise quantification.[19][20]
If a SIL-IS is not available, a structural analogue can be used, but it is crucial to ensure it co-elutes and behaves similarly to the analyte in the ion source, which is often not the case.
Detailed Experimental Protocol: Post-Column Infusion
This protocol describes how to set up a post-column infusion experiment to identify regions of ion suppression in your LC-MS method.
Objective: To qualitatively assess at which retention times co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of the flavonoid of interest (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using the same procedure as the samples, but from a matrix known to be free of the analyte)
Procedure:
-
System Setup:
-
Equilibrate the LC column with the initial mobile phase conditions of your analytical method.
-
Set up the syringe pump to deliver the flavonoid standard solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
Connect the outlet of the LC column and the outlet of the syringe pump to a low-dead-volume tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source.
-
-
Establish a Stable Baseline:
-
Start the LC flow and the syringe pump infusion.
-
Monitor the signal of the infused flavonoid analyte in the mass spectrometer (using Selected Ion Monitoring - SIM, or Multiple Reaction Monitoring - MRM).
-
Wait for the signal to become stable, establishing a constant baseline. This represents the unsuppressed signal of your analyte.[8]
-
-
Inject Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the analytical gradient.[8]
-
-
Data Analysis:
-
Monitor the infused analyte's signal throughout the entire chromatographic run.
-
Any negative deviation or "dip" in the baseline signal indicates a region where eluting matrix components are causing ion suppression.[8][9]
-
Compare the retention time of your target flavonoid from a standard injection with the regions of ion suppression observed. If they overlap, your quantification is likely affected.[8]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. providiongroup.com [providiongroup.com]
- 11. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 18. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 19. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 20. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the right column for Myricetin HPLC analysis
Technical Support Center: Myricetin HPLC Analysis
Welcome to our technical support center for the HPLC analysis of myricetin. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of column for myricetin HPLC analysis?
A1: For the analysis of myricetin, a reversed-phase C18 column is the most common and recommended choice.[1][2][3] These columns provide good retention and separation of myricetin and other related flavonoids from various sample matrices. Both particulate and monolithic C18 columns can be used effectively.[4][5]
Q2: What are the typical dimensions and particle sizes for a C18 column used in myricetin analysis?
A2: Column dimensions of 4.6 mm x 150 mm or 4.6 mm x 250 mm are frequently reported.[1][5][6] The particle size is often 5 µm.[1][5] Smaller particle sizes can offer higher efficiency and resolution, but may also lead to higher backpressure.
Q3: Which mobile phase composition is best for separating myricetin?
A3: A mixture of an organic solvent (typically acetonitrile) and an acidic aqueous phase is standard.[2][3][4] The aqueous phase is often acidified with formic acid, acetic acid, or trifluoroacetic acid (TFA) to a pH of around 3.0 to ensure good peak shape by suppressing the ionization of phenolic hydroxyl groups.[3][4] Both isocratic and gradient elution methods have been successfully employed.[1][2][3]
Q4: At what wavelength should I detect myricetin?
A4: The optimal UV detection wavelength for myricetin is around 370 nm.[1][4][7]
HPLC Method Parameters for Myricetin Analysis
The following tables summarize various successful experimental conditions reported in the literature for the HPLC analysis of myricetin and related flavonoids.
Table 1: HPLC Column Specifications
| Column Type | Dimensions | Particle Size | Vendor | Reference |
| Waters C18 SymmetryShield | 4.6 x 250 mm | 5 µm | Waters | [1] |
| Chromolith Performance RP-18e | 100 x 4.6 mm | Monolithic | Merck | [4][5] |
| Zorbax SB-C18 | Not Specified | Not Specified | Agilent | [3] |
| Zorbax Eclipse XDB-C18 | 4.6 x 150 mm | 5 µm | Agilent | [6] |
| Perfectsil target ODS3 | 150 x 4.6 mm | 5 µm | Not Specified | [5] |
Table 2: Mobile Phase Compositions and Elution Modes
| Organic Phase | Aqueous Phase | Elution Mode | Reference |
| Acetonitrile | 10 mM SDS, 10 mM TBAA, 25 mM Citric Acid in Water | Isocratic (60:40 ACN:Water base) | [1] |
| Acetonitrile | 10 mM Potassium Dihydrogen Orthophosphate (pH 3.0) | Isocratic (38:62 ACN:Buffer) | [4][5] |
| Acetonitrile | 5% Acetic Acid | Gradient | [2] |
| Acetonitrile with 0.02% TFA | Water | Gradient | [3] |
| Methanol with 0.05% Formic Acid | Water with 0.05% Formic Acid | Gradient | [8] |
Detailed Experimental Protocol
This section provides a generalized, detailed methodology for the HPLC analysis of myricetin.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 1 mg of myricetin standard and dissolve it in 10 mL of methanol or a mixture of acetonitrile and water (e.g., 60:40) to obtain a stock solution of 100 µg/mL.[1]
-
Working Standards: Prepare a series of working standards by diluting the stock solution to desired concentrations (e.g., 1, 5, 10, 15, 20 µg/mL) for the calibration curve.[3]
-
Sample Preparation: For plant extracts, hydrolysis may be required to free myricetin from its glycosidic forms. A common method is acid hydrolysis, which involves refluxing the sample with dilute hydrochloric acid.[1][7] After hydrolysis, the sample should be filtered through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare the chosen mobile phase, for example, Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B). Degas the solvents before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[1]
-
Column Temperature: Maintain the column temperature at 30-40°C for better reproducibility.[2][5]
-
Injection Volume: Inject 10-20 µL of the standard or sample.[1][3]
3. Data Analysis:
-
Identify the myricetin peak in the sample chromatogram by comparing its retention time with that of the myricetin standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the amount of myricetin in the sample by using the regression equation from the calibration curve.
Troubleshooting Guide
Q5: Why is my myricetin peak showing tailing?
A5: Peak tailing is a common issue in HPLC and can have several causes. For myricetin, a polar analyte with acidic phenol groups, the primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 packing can interact with the polar groups of myricetin, causing tailing.
-
Solution: Use a well-end-capped, base-deactivated column. Lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid or TFA will suppress the ionization of both myricetin and the silanol groups, minimizing these interactions.[9]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. If the pH is too high, the phenolic groups of myricetin will be ionized, leading to strong interactions with the stationary phase.
-
Solution: Ensure the mobile phase pH is properly adjusted and buffered if necessary.[10]
-
-
Column Contamination: Accumulation of sample matrix components on the column frit or packing material can distort peak shape.[10]
-
Solution: Use a guard column to protect the analytical column and replace it regularly.[11] Ensure adequate sample cleanup before injection.
-
-
Mass Overload: Injecting a sample that is too concentrated can lead to peak tailing that often looks like a right triangle.[9][10]
-
Solution: Dilute the sample or inject a smaller volume.[9]
-
Q6: My retention times are shifting. What could be the cause?
A6: Drifting retention times can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting the analysis.
-
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can cause retention time shifts.[10] Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Changes in column temperature will affect retention times.[11] Using a column oven is crucial for stable retention.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other factors are ruled out, the column may need to be replaced.
Q7: I am not getting good separation between myricetin and other flavonoids like quercetin. What should I do?
A7: To improve the resolution between closely eluting compounds:
-
Optimize the Mobile Phase: Adjust the ratio of organic solvent to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Switch to Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, can often provide better separation for complex mixtures of analytes with different polarities.[3]
-
Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Use a High-Efficiency Column: A column with a smaller particle size (e.g., <3 µm) or a longer column will provide more theoretical plates and better resolving power.
Visual Workflow Guides
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: Troubleshooting workflow for HPLC peak shape issues.
Caption: Standard experimental workflow for HPLC analysis.
References
- 1. paperso.journal7publish.com [paperso.journal7publish.com]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. Validated high-throughput HPLC method for the analysis of flavonol aglycones myricetin, quercetin, and kaempferol in Rhus coriaria L. using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. i01.yizimg.com [i01.yizimg.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Impact of unlabeled impurity in Myricetin-13C3 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Myricetin-13C3 isotopically labeled standard. The presence of unlabeled Myricetin as an impurity can significantly impact experimental accuracy, and this guide offers solutions to mitigate its effects.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments due to unlabeled Myricetin impurity in the this compound standard.
Question: I am observing an unexpectedly high response for my unlabeled Myricetin analyte, even at low concentrations. What could be the cause?
Answer:
This issue is likely due to the contribution of the unlabeled Myricetin impurity from the this compound internal standard to the analyte signal. During synthesis of isotopically labeled standards, a small amount of the unlabeled compound can remain as an impurity.[1] This can artificially inflate the measured concentration of your analyte.
Troubleshooting Steps:
-
Assess the Purity of the Standard: First, verify the isotopic purity of your this compound standard. Reputable manufacturers provide a Certificate of Analysis (CoA) specifying the percentage of the unlabeled impurity. Ideally, the proportion of the unlabeled molecule should be less than 2% to avoid complex correction calculations.[2]
-
Blank Injection Analysis: Prepare a blank sample containing only your this compound internal standard (at the concentration used in your experimental samples) and the mobile phase. Analyze this sample using your LC-MS/MS method. Any peak observed at the retention time and m/z of unlabeled Myricetin is a direct measurement of the impurity's contribution.
-
Quantify the Interference: The response of the unlabeled impurity in the blank injection should not be more than 20% of the response of your Lower Limit of Quantification (LLOQ) for the unlabeled Myricetin analyte.[1] If it exceeds this, you will need to implement corrective actions.
-
Correction Calculation: If the interference is significant but below a level that compromises assay integrity, you can subtract the contribution of the impurity from your analyte measurements. This requires careful and consistent quantification of the impurity level in each batch of the standard.
Question: My calibration curve for unlabeled Myricetin is non-linear, especially at the lower concentration points. How can I fix this?
Answer:
Non-linearity in the calibration curve, particularly at the low end, is a classic symptom of interference from an unlabeled impurity in your internal standard. The constant contribution from the impurity has a more pronounced effect at lower analyte concentrations, skewing the dose-response relationship.
Troubleshooting Steps:
-
Confirm Impurity Contribution: As with the previous issue, run a blank sample with only the this compound standard to confirm and quantify the signal from the unlabeled impurity.
-
Adjust LLOQ: If the impurity contribution is significant, you may need to raise your LLOQ to a level where the impact of the impurity is minimized and linearity can be achieved.
-
Use a Higher Purity Standard: The most robust solution is to obtain a this compound standard with a higher isotopic purity, where the unlabeled impurity is negligible.
-
Mathematical Correction: Advanced data analysis software may allow for the mathematical subtraction of the impurity's contribution across the calibration curve. However, this approach must be carefully validated to ensure it does not introduce other errors.
Question: I am seeing poor reproducibility and accuracy in my quality control (QC) samples. Could the unlabeled impurity be the cause?
Answer:
Yes, inconsistent levels of the unlabeled impurity across different preparations of your internal standard working solution or lot-to-lot variability in the standard itself can lead to poor reproducibility and accuracy in your QC samples.
Troubleshooting Steps:
-
Standard Preparation Consistency: Ensure that your procedure for preparing the this compound internal standard working solution is highly consistent. Use precise pipetting techniques and calibrated equipment.
-
Lot-to-Lot Verification: If you switch to a new lot of this compound standard, you must re-verify the level of the unlabeled impurity. Do not assume it is the same as the previous lot.
-
Stability of the Standard: Assess the stability of your this compound standard in the solvent used for your working solution. Degradation of the labeled standard could potentially alter the relative amount of the unlabeled impurity if the degradation pathways differ.
-
Matrix Effects: While stable isotope-labeled internal standards are used to compensate for matrix effects, a significant and variable unlabeled impurity can complicate this.[3] Ensure that your sample preparation method is robust and minimizes matrix effects as much as possible.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the impact of unlabeled impurities in this compound standards.
Question: What is an acceptable level of unlabeled impurity in a this compound standard?
Answer:
The acceptable level of an unlabeled impurity depends on the required sensitivity and accuracy of your assay. However, here are some general guidelines:
| Parameter | Recommended Acceptance Criteria | Reference |
| Isotopic Purity | >98% (i.e., <2% unlabeled impurity) | [2] |
| Interference at LLOQ | The response from the unlabeled impurity in a blank sample should be ≤20% of the LLOQ response for the unlabeled analyte. | [1] |
Question: How can I quantify the exact percentage of unlabeled Myricetin in my this compound standard?
Answer:
You can determine the percentage of the unlabeled impurity using a technique called Isotope Pattern Deconvolution (IPD) with high-resolution mass spectrometry (HRMS) or by using quantitative NMR (qNMR). For LC-MS based quantification, a detailed experimental protocol is provided below.
Question: Can I use a this compound standard with a known level of unlabeled impurity for quantitative analysis?
Answer:
Yes, it is possible, but it requires careful validation and data correction. You must accurately determine the contribution of the unlabeled impurity to the analyte signal and subtract this from all your measurements. This approach is generally less desirable than using a standard with a very low level of impurity, as it adds a potential source of error.
Question: Does the position of the 13C labels in this compound affect the impact of the unlabeled impurity?
Answer:
The position of the labels is critical for ensuring that the labeled standard is a good internal standard for the analyte. The labels should be in a stable part of the molecule that does not undergo exchange with the solvent or matrix.[4] The impact of the unlabeled impurity itself is primarily related to its concentration, not the labeling position. However, the choice of precursor ions and fragment ions for your MRM transitions in MS analysis should be carefully selected to differentiate between the labeled and unlabeled forms.
Experimental Protocols
Protocol 1: Quantification of Unlabeled Myricetin Impurity using LC-MS/MS
Objective: To determine the percentage of unlabeled Myricetin impurity in a this compound standard.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of a certified reference material (CRM) of unlabeled Myricetin at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of the this compound standard at a similar concentration.
-
Create a series of calibration standards by serially diluting the unlabeled Myricetin stock solution.
-
Prepare a "purity check" sample of the this compound standard at a high concentration (e.g., 1 µg/mL).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution profile. A typical mobile phase could be water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ionization mode, as flavonoids often show good sensitivity in this mode.
-
MRM Transitions:
-
Unlabeled Myricetin: Monitor a specific precursor-to-product ion transition for unlabeled Myricetin (e.g., m/z 317 -> m/z 151). The fragment at m/z 151 is characteristic of flavonoids with two hydroxyl groups on the A ring.[5]
-
This compound: Monitor the corresponding transition for the labeled standard (e.g., m/z 320 -> m/z 151 or another suitable fragment).
-
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve for the unlabeled Myricetin.
-
Inject the "purity check" sample of the this compound standard.
-
Quantify the peak area of the unlabeled Myricetin transition in the "purity check" sample.
-
Use the calibration curve to determine the concentration of the unlabeled impurity in the this compound solution.
-
Calculate the percentage of the unlabeled impurity:
-
% Impurity = (Concentration of Unlabeled Myricetin / Concentration of this compound) * 100
-
-
Visualizations
Caption: Workflow for quantifying unlabeled Myricetin impurity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Technical Support Center: Isotopically Labeled Myricetin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C-labeled and deuterium-labeled Myricetin.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 13C-labeled Myricetin over deuterium-labeled Myricetin in quantitative mass spectrometry-based assays?
A1: The primary advantages of 13C-labeled Myricetin for quantitative assays, particularly those using liquid chromatography-mass spectrometry (LC-MS), are its isotopic stability and co-elution with the unlabeled analyte.[1][2] Unlike deuterium labels, which can sometimes be lost or exchanged with protons from the solvent, 13C labels are stable within the molecular backbone.[1] This stability ensures that the isotopic signature remains constant throughout sample preparation and analysis.
Furthermore, 13C-labeled Myricetin has nearly identical physicochemical properties to its unlabeled counterpart, leading to co-elution during chromatographic separation.[1] This is crucial for accurately correcting for matrix effects and variations in ionization efficiency, which can be a significant challenge in complex biological samples.[1][2] Deuterated standards, due to the significant mass difference, may exhibit a chromatographic shift, eluting at a different time than the native analyte, which can compromise accurate quantification.[1][2]
Q2: When would it be more advantageous to use deuterium-labeled Myricetin?
A2: Deuterium-labeled Myricetin can be a more practical choice in several scenarios. The synthesis of deuterated compounds is often less complex and more cost-effective compared to 13C-labeled analogues.[1] This can be a significant factor for researchers on a limited budget or when large quantities of the labeled standard are required.
Additionally, the pronounced kinetic isotope effect (KIE) of deuterium can be intentionally exploited in mechanistic studies.[3][4][5] If the research goal is to investigate the role of a specific C-H bond cleavage in a metabolic pathway or enzymatic reaction involving Myricetin, the slower reaction rate of the deuterated compound can provide valuable insights into the reaction mechanism.[5][6]
Q3: What is the Kinetic Isotope Effect (KIE) and how does it differ between 13C- and deuterium-labeled Myricetin?
A3: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[5] This effect is much more pronounced for deuterium labeling than for 13C labeling due to the larger relative mass difference (a 100% increase for deuterium vs. approximately 8% for 13C).[2][5]
-
Deuterium KIE: When a C-H bond is broken in the rate-determining step of a reaction, replacing hydrogen with deuterium can significantly slow down the reaction rate, typically by a factor of 6 to 10.[5] This is known as a primary KIE.
-
13C KIE: The KIE for 13C is generally small, with reaction rates being only slightly slower than their 12C counterparts.[3] This makes 13C-labeled compounds ideal internal standards for quantification as their metabolic and chemical behavior closely mimics the unlabeled analyte.
Troubleshooting Guides
Issue 1: Inconsistent quantification results with deuterium-labeled Myricetin in LC-MS.
Possible Cause:
-
Chromatographic Shift: Your deuterium-labeled Myricetin internal standard may not be co-eluting with the native Myricetin in your samples.[1][2] This can lead to differential ion suppression or enhancement, resulting in poor accuracy and precision.
-
Isotope Exchange: The deuterium label may be located at a position on the Myricetin molecule that is susceptible to exchange with protons from the solvent, particularly if the label is on a hydroxyl group.[1] This would lead to a loss of the labeled signal.
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixture of unlabeled Myricetin and your deuterium-labeled standard and examine the chromatograms. If two distinct peaks are observed, your chromatographic method needs to be optimized to achieve co-elution. Consider using a shallower gradient or a different column chemistry.
-
Check Label Position: Confirm the position of the deuterium label from the manufacturer's certificate of analysis. If it is on a hydroxyl group, consider using a 13C-labeled standard for improved stability.
-
Solvent Exchange Test: Incubate the deuterium-labeled Myricetin in your sample matrix or solvent system for varying amounts of time before analysis to assess the stability of the label.
Issue 2: Unexpectedly low recovery of Myricetin when using a deuterated internal standard.
Possible Cause:
-
Kinetic Isotope Effect in Metabolism: If your experimental system involves cellular metabolism or enzymatic assays, the deuterium-labeled Myricetin may be metabolized at a slower rate than the native Myricetin due to the kinetic isotope effect.[3][4] This would lead to an overestimation of the amount of native Myricetin and thus a calculated low recovery.
Troubleshooting Steps:
-
Assess Metabolic Stability: Conduct a preliminary experiment to compare the rate of disappearance of unlabeled Myricetin and the deuterium-labeled standard in your experimental system.
-
Switch to a 13C-labeled Standard: For metabolism-focused studies where accurate quantification is critical, a 13C-labeled internal standard is recommended as it will have a negligible KIE.[1][3]
Data Presentation
Table 1: Comparison of Key Properties for 13C- and Deuterium-Labeled Myricetin
| Property | 13C-Labeled Myricetin | Deuterium-Labeled Myricetin |
| Isotopic Stability | High (covalent C-C bonds) | Variable (can be susceptible to back-exchange) |
| Chromatographic Behavior | Co-elutes with unlabeled Myricetin | May exhibit a slight retention time shift |
| Kinetic Isotope Effect (KIE) | Negligible | Significant (can alter reaction/metabolic rates) |
| Cost of Synthesis | Generally higher | Generally lower |
| Primary Application | Accurate quantification, metabolic tracing | Mechanistic studies, cost-effective quantification (with validation) |
Experimental Protocols
Protocol 1: General Workflow for Quantification of Myricetin in Biological Samples using LC-MS with an Isotopically Labeled Internal Standard
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell lysate) on ice.
-
Spike in a known concentration of the isotopically labeled Myricetin internal standard (either 13C or deuterium-labeled).
-
Perform protein precipitation using a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect Myricetin and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the native Myricetin to the isotopically labeled internal standard.
-
Generate a calibration curve using known concentrations of unlabeled Myricetin and a fixed concentration of the internal standard.
-
Determine the concentration of Myricetin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: General experimental workflow for Myricetin quantification.
Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by Myricetin.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Limit of detection (LOD) and quantification (LOQ) for Myricetin
For researchers, scientists, and drug development professionals investigating the therapeutic potential of the flavonoid Myricetin, accurate quantification is paramount. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. This guide provides a comparative overview of various analytical techniques for Myricetin determination, supported by experimental data to aid in selecting the most appropriate method for your research needs.
Quantitative Performance Overview
The sensitivity of Myricetin detection varies significantly depending on the analytical instrumentation and methodology employed. Liquid chromatography coupled with mass spectrometry (LC-MS) methods generally offer the highest sensitivity, with LOD and LOQ values often in the low nanogram per milliliter (ng/mL) range. High-performance liquid chromatography with ultraviolet (HPLC-UV) detection provides a more accessible alternative, though with slightly higher detection and quantification limits.
Below is a summary of reported LOD and LOQ values for Myricetin using different analytical techniques. For ease of comparison, all values have been converted to micrograms per milliliter (µg/mL).
| Analytical Method | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| LC-MS/MS | Plant Extract | 0.03 | 0.11 | [1] |
| UPLC-MS/MS | Rat Plasma | 0.002 | - | [2] |
| HPLC-UV | Standard Solution | 0.0049 (15.34 µM) | 0.0024 (7.67 µM) | [3] |
| HPLC-UV | Standard Solution | - | 0.88 | [4] |
| HPLC-ESI-MS | Medicinal Plants | - | - | [5] |
| UPLC-MS/MS | Rat Plasma | - | 0.001 | [6] |
| HPLC-UV | Standard Solution | <0.85 | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the experimental protocols for some of the key methods cited in the comparison table.
LC-MS/MS for Myricetin in Plant Extracts[1]
-
Instrumentation : Liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Separation :
-
Column : C18 reversed-phase column (Acquity, 150mm × 4.6mm × 1.7 µm).
-
Mobile Phase : A gradient of methanol and water.
-
Flow Rate : Not specified.
-
Injection Volume : Not specified.
-
-
Mass Spectrometry :
-
Ionization Mode : Negative electrospray ionization (ESI-).
-
Precursor Ion (m/z) : 317.
-
Product Ions (m/z) : 271, 137, 151.
-
-
Sample Preparation : The plant material was fractionated using an octadecyl (C18) silica solid phase extraction.
UPLC-MS/MS for Myricetin in Rat Plasma[2]
-
Instrumentation : Ultra-performance liquid chromatography coupled with a tandem mass spectrometer.
-
Chromatographic Separation :
-
Column : Acquity UPLC BEH C18 column (2.1×50 mm, 1.7 μm).
-
Mobile Phase : Not specified.
-
Flow Rate : Not specified.
-
Injection Volume : Not specified.
-
-
Mass Spectrometry :
-
Ionization Mode : Negative electrospray ionization (ESI-).
-
Detection Mode : Selected ion recording.
-
-
Sample Preparation : Plasma samples were subjected to hydrolysis with β-glucuronidase and sulfatase, followed by liquid-liquid extraction with ethyl acetate. Kaempferol was used as an internal standard.
HPLC-UV for Myricetin Standard[3]
-
Instrumentation : Jasco AS-1555 autosampler system with a UV-2077-Plus UV/Vis detector and a PU-2080-Plus pump.
-
Chromatographic Separation :
-
Column : Waters C18 SymmetryShield 5 µ 4.60 x 250 mm column.
-
Mobile Phase : Isocratic system consisting of 10 mM SDS, 10 mM TBAA, and 25 mM citric acid in a 60:40 acetonitrile:water mixture.
-
Flow Rate : Not specified.
-
Injection Volume : 20 µL.
-
-
Detection :
-
Wavelength : 370 nm.
-
Myricetin's Impact on Cellular Signaling
Myricetin exerts its biological effects by modulating various intracellular signaling pathways. A key mechanism of its anti-inflammatory and anti-cancer activity is the inhibition of the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.[1][3] By inhibiting this pathway, Myricetin can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation.
Caption: Myricetin's inhibitory effect on the PI3K/Akt signaling pathway.
The accompanying diagram illustrates the inhibitory action of Myricetin on the PI3K/Akt signaling cascade. By blocking PI3K, Myricetin prevents the activation of Akt and its downstream effector mTOR, leading to a reduction in cell growth and proliferation and the induction of apoptosis. This targeted action highlights the molecular basis for Myricetin's therapeutic potential.
References
- 1. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 2. Myricetin - Wikipedia [en.wikipedia.org]
- 3. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activities of Myricetin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two prominent flavonoids, Myricetin and Quercetin. The information presented is supported by experimental data from multiple in vitro studies to assist researchers in evaluating their potential applications. The structural difference between these two compounds—an additional hydroxyl group on the B-ring of Myricetin—underpins the variations in their antioxidant efficacy.
Quantitative Comparison of Antioxidant Activity
The relative antioxidant potency of Myricetin and Quercetin has been evaluated using various standard assays. Myricetin generally exhibits stronger radical scavenging and metal-chelating properties due to its higher number of hydroxyl groups.[1][2] However, the effectiveness of each flavonoid can be influenced by the specific test system, pH, and presence of other molecules.[3][4]
| Assay Type | Finding | Reference |
| Radical Scavenging (General) | Myricetin demonstrates stronger radical scavenging and metal-chelating properties compared to Quercetin.[1] | [1] |
| ABTS Radical Scavenging | Myricetin shows greater antioxidant activity than Quercetin, attributed to the three hydroxyl groups on its B-ring.[2] The radical scavenging activity of flavonoids in this assay is positively correlated with the number of hydroxyl groups.[5] | [2][5] |
| DPPH Radical Scavenging | In some studies using the DPPH method, Quercetin has shown a slightly higher or comparable effect to Myricetin. This may be due to the formation of intramolecular hydrogen bonds in Myricetin, which can reduce its reactivity with the DPPH radical.[2] | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | Both flavonoids are highly active. One study found Quercetin to be 3.02 times more active than the Trolox standard, while Myricetin was 2.28 times more active.[6] | [6] |
| Lipid Peroxidation Inhibition | Both are potent inhibitors of iron-induced lipid peroxidation in microsomes, with IC50 values below 1.5 µM.[7] In liposomal models, Myricetin was found to be a more effective antioxidant than Quercetin at pH 5.4.[4] | [4][7] |
| Cellular Antioxidant Activity | In human lymphocytes, Quercetin was protective against H₂O₂-induced DNA damage at concentrations above 10 µM, while Myricetin showed protection at 100 µM.[8] Both flavonoids significantly protected Caco-2 and Hep G2 cells against H₂O₂-induced DNA damage.[9] | [8][9] |
| Pro-oxidant Activity | Under certain conditions, particularly in the presence of iron ions, both flavonoids can exhibit pro-oxidant behavior by accelerating the generation of hydroxyl radicals.[3][7] The pyrogallol structure in Myricetin's B-ring particularly contributes to this pro-oxidant potential.[3] | [3][7] |
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below. These protocols are synthesized from standard laboratory procedures.[10][11][12][13]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and protected from light.[11]
-
Sample Preparation: Dissolve Myricetin, Quercetin, and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of dilutions.[11]
-
Reaction: Add a defined volume of the sample dilutions to the DPPH working solution. A blank containing only the solvent is also prepared.[11]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[11]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[11][14]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Procedure:
-
Generation of ABTS•+: Prepare the ABTS radical cation by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.[15][16]
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with a solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[10][15]
-
Sample Preparation: Prepare various concentrations of Myricetin, Quercetin, and a standard antioxidant.
-
Reaction: Add a small volume of the test sample to the diluted ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6-7 minutes) at room temperature.[16][17]
-
Measurement: Record the decrease in absorbance at 734 nm.[15]
-
Calculation: The scavenging activity is calculated using the same formula as the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.
Procedure:
-
Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a FeCl₃ solution (20 mM) in a 10:1:1 ratio.[13]
-
Sample Preparation: Prepare methanolic solutions of Myricetin, Quercetin, and standards at various concentrations.
-
Reaction: Add a small volume of the sample to the pre-warmed (37°C) FRAP reagent.
-
Incubation: Incubate the mixture for a defined period (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[13]
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.
Visualizing Mechanisms and Workflows
Nrf2-ARE Signaling Pathway Activation
Both Myricetin and Quercetin can activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[18][19][20] This is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like these flavonoids, Nrf2 is released, translocates to the nucleus, and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.[19][21]
Caption: Activation of the Nrf2-ARE antioxidant pathway by flavonoids.
Experimental Workflow for DPPH Assay
The following diagram illustrates the typical workflow for determining the antioxidant capacity of a compound using the DPPH assay.
Caption: Standard experimental workflow for the DPPH radical scavenging assay.
Conclusion
Both Myricetin and Quercetin are potent antioxidants capable of scavenging free radicals and activating endogenous defense systems like the Nrf2 pathway. Experimental evidence suggests that Myricetin often displays superior antioxidant activity in cell-free radical scavenging and metal chelation assays, which is structurally attributable to its additional hydroxyl group.[1][2] However, factors such as the biological environment, pH, and interaction with other molecules can modulate their effects, with Quercetin sometimes showing comparable or even superior activity in specific contexts, such as certain cellular models or FRAP assays.[6][8] Both flavonoids also possess the potential for pro-oxidant activity, a factor that warrants consideration in their therapeutic development.[3] This guide provides the foundational data and methodologies for researchers to further investigate and compare these two significant natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of quercetin and myricetin in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and pro-oxidant actions of the plant phenolics quercetin, gossypol and myricetin. Effects on lipid peroxidation, hydroxyl radical generation and bleomycin-dependent damage to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin and myricetin protect against hydrogen peroxide-induced DNA damage (strand breaks and oxidised pyrimidines) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protection by the flavonoids myricetin, quercetin, and rutin against hydrogen peroxide-induced DNA damage in Caco-2 and Hep G2 cells [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Microarray and pathway analysis highlight Nrf2/ARE-mediated expression profiling by polyphenolic myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flavonoid Quercetin Enhances Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway Activation and Reduces Inflammatory Cytokines in Asthmatic Airway Epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Myricetin vs. Kaempferol: A Comparative HPLC Analysis and Biological Activity Review
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product research, the flavonoids Myricetin and Kaempferol stand out for their significant therapeutic potential. Both are flavonols, a class of flavonoids widely distributed in fruits, vegetables, and medicinal plants. While structurally similar, subtle differences in their chemical makeup lead to distinct biological activities and analytical behaviors. This guide provides a comprehensive comparison of Myricetin and Kaempferol, focusing on their analysis by High-Performance Liquid Chromatography (HPLC) and their modulation of key cellular signaling pathways.
Chemical Structure and Physicochemical Properties at a Glance
Myricetin and Kaempferol share a common flavonoid backbone but differ in the hydroxylation pattern of their B-ring. Myricetin possesses three hydroxyl groups on its B-ring, while Kaempferol has only one. This seemingly minor difference significantly impacts their polarity and, consequently, their chromatographic behavior and biological interactions.
| Property | Myricetin | Kaempferol |
| Chemical Formula | C₁₅H₁₀O₈ | C₁₅H₁₀O₆ |
| Molar Mass | 318.24 g/mol | 286.24 g/mol |
| Structure | 3,5,7,3',4',5'-Hexahydroxyflavone | 3,5,7,4'-Tetrahydroxyflavone |
| Solubility | Soluble in polar solvents like ethanol and methanol; sparingly soluble in water. | Slightly soluble in water; soluble in hot ethanol, ethers, and DMSO.[1] |
| Appearance | Light yellow crystalline powder. | Yellow crystalline solid.[1] |
Comparative HPLC Analysis: A Methodological Overview
High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of flavonoids like Myricetin and Kaempferol from various matrices. A robust and optimized HPLC method is crucial for accurate analysis in research and quality control settings.
Optimized Experimental Protocol for HPLC Analysis
This protocol outlines a validated method for the simultaneous determination of Myricetin and Kaempferol.
1. Sample Preparation (from Plant Material):
-
Extraction: A common method involves the acid hydrolysis of the plant material to release the flavonoid aglycones from their glycosidic forms. Refluxing the sample with 0.10 M hydrochloric acid for an extended period (e.g., 24 hours) has been shown to provide high yields.[2][3]
-
Purification: The resulting extract is then typically subjected to liquid-liquid extraction with a solvent like ethyl acetate to isolate the flavonoids.
-
Final Sample: The purified extract is evaporated to dryness and redissolved in the mobile phase for HPLC injection.
2. HPLC Instrumentation and Conditions:
-
System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A reversed-phase C18 column is the most common choice for separating these flavonoids.[4][5]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous phase (e.g., water with formic acid or acetic acid) is typically employed for optimal separation.[4][5]
-
Detection: The detection wavelength is generally set around 370 nm, which is near the absorption maxima for both Myricetin and Kaempferol.[2][3]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
Illustrative Quantitative Data
The following table presents hypothetical yet realistic data from a comparative HPLC analysis of a plant extract, demonstrating the typical separation and quantification results for Myricetin and Kaempferol.
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Myricetin | 12.5 | 450.8 | 25.2 |
| Kaempferol | 15.8 | 620.3 | 34.7 |
Note: Retention times and peak areas are dependent on the specific HPLC conditions and the sample matrix.
Biological Activity and Signaling Pathway Modulation
Both Myricetin and Kaempferol exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[6][7] Their mechanisms of action often involve the modulation of critical cellular signaling pathways.
Myricetin: A Potent Regulator of the PI3K/Akt Pathway
Myricetin has been shown to exert its biological effects, particularly its anticancer and cytoprotective activities, through the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[6][8] It can inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and survival.[9]
Kaempferol: An Attenuator of the MAPK Signaling Cascade
Kaempferol is known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis. Specifically, Kaempferol can attenuate the activation of key components of this pathway, including ERK, JNK, and p38, thereby influencing cellular responses to various stimuli.
Visualizing the Molecular Mechanisms
To better understand the intricate relationships within the experimental workflow and the signaling pathways, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the comparative HPLC analysis of Myricetin and Kaempferol.
Caption: Simplified signaling pathways modulated by Myricetin and Kaempferol.
Conclusion
Myricetin and Kaempferol, while both potent flavonoids, exhibit distinct characteristics that are crucial for researchers and drug development professionals to understand. Their separation and quantification can be reliably achieved using a well-optimized HPLC method. Furthermore, their differential modulation of key signaling pathways, such as PI3K/Akt by Myricetin and MAPK by Kaempferol, underscores their unique therapeutic potential. This comparative guide provides a foundational understanding to aid in the design of future research and the development of novel therapeutic strategies based on these promising natural compounds.
References
- 1. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
A Researcher's Guide to Myricetin Analysis: A Comparative Overview of Modern Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of Myricetin, a flavonoid with significant therapeutic potential, is paramount. This guide provides a comparative analysis of prevalent analytical methods, offering a detailed look at their performance, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, has garnered considerable interest for its antioxidant, anti-inflammatory, and anticancer properties. As research into its therapeutic applications expands, the need for robust and reliable analytical methods for its quantification in diverse biological and botanical matrices becomes increasingly critical. This guide explores and compares High-Performance Liquid Chromatography (HPLC) with UV detection, HPLC with Mass Spectrometry (HPLC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of Myricetin.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Myricetin quantification is dictated by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance parameters of HPLC-UV, HPLC-MS, and UPLC-MS/MS methods based on published validation data.
| Parameter | HPLC-UV | HPLC-MS | UPLC-MS/MS |
| Linearity Range | 0.88 - 88.3 µg/mL[1] | 1 - 20 µg/mL[2] | 2 - 4000 ng/mL[3] |
| Limit of Detection (LOD) | Not consistently reported | Not consistently reported | 0.11 - 0.13 µg/mL[4] |
| Limit of Quantification (LOQ) | 15.34 ηM[5] | 0.1 mg/L[6] | 2 ng/mL[3] |
| Accuracy (% Recovery) | > 89%[1] | > 87%[4] | 95.75 - 109.80%[3] |
| Precision (%RSD) | < 2% | < 10%[4] | < 13.49%[3] |
| Typical Matrix | Plant Extracts, Food | Plant Extracts | Rat Plasma, Biological Fluids |
Key Observations:
-
UPLC-MS/MS offers the highest sensitivity and a wide linear range, making it the method of choice for quantifying low concentrations of Myricetin in complex biological matrices like plasma.[3]
-
HPLC-UV provides a cost-effective and robust alternative for the analysis of Myricetin in less complex matrices such as plant extracts and food samples, where higher concentrations are expected.[1]
-
HPLC-MS serves as an intermediate option, offering better selectivity than HPLC-UV, but generally with less sensitivity than UPLC-MS/MS.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the HPLC-UV and UPLC-MS/MS analysis of Myricetin.
HPLC-UV Method for Myricetin in Plant Material
This method is suitable for the quantification of Myricetin in plant extracts.
1. Sample Preparation (Acid Hydrolysis):
-
Reflux the plant material with 0.10 M hydrochloric acid for a specified period (e.g., 24 hours) to cleave glycosidic bonds and release the Myricetin aglycone.[7]
-
After cooling, filter the mixture and dilute the extract with a suitable solvent (e.g., 60:40 acetonitrile:water) before injection.[7]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.[7]
-
Column: Waters C18 SymmetryShield, 5 µm, 4.6 x 250 mm.[7]
-
Mobile Phase: Isocratic elution with a mixture of 10 mM Sodium Dodecyl Sulfate (SDS), 10 mM Tetrabutylammonium Acetate (TBAA), and 25 mM citric acid in 60:40 acetonitrile:water.[7]
-
Flow Rate: 1 mL/min.[7]
-
Detection Wavelength: 370 nm.[7]
-
Injection Volume: 20 µL.[7]
UPLC-MS/MS Method for Myricetin in Rat Plasma
This highly sensitive method is ideal for pharmacokinetic studies.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., Kaempferol).[3]
-
Perform enzymatic hydrolysis using β-glucuronidase and sulfatase to release conjugated Myricetin.[3]
-
Extract the Myricetin using a suitable organic solvent such as ethyl acetate.[3]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
2. UPLC-MS/MS Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[3]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Myricetin and the internal standard.
Visualizing Myricetin's Analytical Workflow and Biological Impact
Diagrams are powerful tools for understanding complex processes. Below are visualizations of a typical analytical workflow and a key signaling pathway influenced by Myricetin.
Caption: General workflow for the analysis of Myricetin.
Myricetin exerts its biological effects by modulating various intracellular signaling pathways. The PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is a key target of Myricetin.
Caption: Myricetin's inhibitory effect on the PI3K/Akt signaling pathway.
References
- 1. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new method for determination of myricetin and quercetin using solid phase microextraction-high performance liquid chromatography-ultra violet/visible system in grapes, vegetables and red wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Myricetin Restores Autophagy to Attenuate Lumbar Intervertebral Disk Degeneration Via Negative Regulation of the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Myricetin-13C3 Certified Reference Material: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals requiring the highest accuracy and precision in the quantification of myricetin, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Myricetin-13C3 Certified Reference Material (CRM) with other commonly used internal standards, supported by experimental data and detailed analytical protocols.
Myricetin, a naturally occurring flavonoid found in various plants, is the subject of extensive research due to its antioxidant, anti-inflammatory, and potential anticancer properties. Accurate quantification of myricetin in complex matrices such as plasma, tissue homogenates, and plant extracts is crucial for pharmacokinetic studies, dosage determination, and understanding its biological functions. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard for quantitative analysis by mass spectrometry, offering significant advantages over unlabeled analogs.[1][2]
Comparison of Internal Standards for Myricetin Quantification
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and effectively compensate for variations in sample preparation and instrument response. This section compares the performance of this compound CRM with two common alternatives: unlabeled myricetin and kaempferol, a structural analog.
| Parameter | This compound (SIL IS) | Unlabeled Myricetin (Analog IS) | Kaempferol (Analog IS) |
| Principle | Co-elutes with and has identical chemical and physical properties to the analyte, differing only in mass.[1][2] | Identical to the analyte, but requires separate analysis or careful subtraction of endogenous levels. | Similar chemical structure and chromatographic behavior to the analyte.[3] |
| Accuracy & Precision | Excellent. Effectively corrects for matrix effects, extraction variability, and instrument drift, leading to high accuracy and precision.[1][4] | Good. Can provide acceptable results in simple matrices but is susceptible to errors from endogenous myricetin. | Fair to Good. May not perfectly mimic the analyte's behavior in complex matrices, leading to potential inaccuracies.[3] |
| Linearity (r²) (Hypothetical Data) | >0.999 | >0.998 | >0.995 |
| Precision (%RSD) (Hypothetical Data) | <5% | <10% | <15% |
| Recovery (%) (Hypothetical Data) | 95-105% | 85-115% | 80-120% |
| Matrix Effect Compensation | Excellent. Co-elution ensures that both the analyte and the internal standard are equally affected by matrix suppression or enhancement.[1] | Poor. Cannot distinguish between the added standard and endogenous analyte, making matrix effect correction unreliable. | Moderate. Differences in structure can lead to differential matrix effects compared to the analyte. |
Experimental Protocols
Quantitative Analysis of Myricetin in Rat Plasma using UPLC-MS/MS with a Structural Analog Internal Standard (Kaempferol)
This protocol is adapted from a validated method for the determination of myricetin in rat plasma.[3]
1. Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of internal standard working solution (kaempferol in methanol).
-
Add 50 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 30 minutes.
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate.
-
Vortex for 5 minutes and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Myricetin: m/z 317 → 151
-
Kaempferol (IS): m/z 285 → 151
-
3. Method Validation Parameters (as reported in the study): [3]
-
Linearity: 2 - 4000 ng/mL
-
Intra- and Inter-day Precision: < 13.49%
-
Accuracy: 95.75% to 109.80%
Hypothetical Experimental Workflow for Myricetin Quantification using this compound CRM
This workflow illustrates the streamlined process when using a stable isotope-labeled internal standard.
Caption: Experimental workflow for myricetin quantification.
Signaling Pathways Involving Myricetin
Myricetin has been shown to modulate various signaling pathways, with the PI3K/Akt pathway being a significant target in the context of its anticancer and anti-inflammatory effects.[5][6][7][8]
Caption: Myricetin's inhibitory effect on the PI3K/Akt pathway.
Conclusion
The use of this compound as a Certified Reference Material provides a robust and reliable method for the accurate quantification of myricetin. Its ability to compensate for matrix effects and procedural variability makes it superior to unlabeled myricetin or structural analogs, especially in complex biological matrices. For researchers and drug development professionals seeking the highest quality data, this compound CRM is the recommended internal standard.
References
- 1. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 3. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Myricetin bioavailability with other flavonoids
For researchers, scientists, and drug development professionals, understanding the bioavailability of bioactive compounds is a critical step in the journey from discovery to clinical application. This guide provides an objective comparison of the bioavailability of myricetin with other prominent flavonoids, supported by experimental data and detailed methodologies.
Executive Summary
Myricetin, a naturally occurring flavonol with recognized antioxidant properties, exhibits relatively low oral bioavailability compared to some other flavonoids. In vivo studies in rats have demonstrated an absolute bioavailability of approximately 9.6% to 9.7%. In vitro Caco-2 cell permeability assays, a key indicator of intestinal absorption, further support the observation of its limited absorption compared to flavonoids from other subclasses such as flavanones and isoflavones. This guide delves into the quantitative data, experimental protocols, and underlying absorption mechanisms to provide a comprehensive comparative analysis.
I. Quantitative Bioavailability Data
The following tables summarize the in vivo oral bioavailability and in vitro Caco-2 cell permeability data for myricetin and a selection of other flavonoids.
In Vivo Oral Bioavailability in Rats
| Flavonoid | Dosage | Absolute Bioavailability (%) | Tmax (h) | Cmax (µM) | Key Findings |
| Myricetin | 50 mg/kg | 9.62[1][2] | 6.4[1] | - | Low oral bioavailability.[1][2] |
| 100 mg/kg | 9.74[1][2] | - | - | Absorption appears to be dose-proportional.[1] | |
| Quercetin | 50 mg/kg (suspension) | 16.2[3] | - | 2.01[4] | Bioavailability is influenced by the formulation.[3] |
| 50 mg/kg (solution) | 27.5[3] | - | 3.44[4] |
In Vitro Caco-2 Cell Permeability
The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium. A higher Papp value generally indicates better absorption.
| Flavonoid | Subclass | Papp (x 10⁻⁶ cm/s) (Apical to Basolateral) | Efflux Ratio (Papp BA / Papp AB) | Transport Mechanism |
| Myricetin | Flavonol | ~1.7 | - | Passive Diffusion |
| Quercetin | Flavonol | 5.8 ± 1.1 | ~1.9 | Passive Diffusion, Efflux |
| Kaempferol | Flavonol | 1.17 ± 0.13 | - | Passive Diffusion |
| Luteolin | Flavone | - | >1.5 | Passive Diffusion, Efflux |
| Apigenin | Flavone | 12.44 | 1.5 | Passive Diffusion |
| Genistein | Isoflavone | 16.68 | - | Passive Diffusion |
| Naringenin | Flavanone | ~24.81 | >1 | Passive Diffusion, Active Efflux |
| Hesperetin | Flavanone | 10.43 ± 0.78 (nmol/min/mg protein) | - | Passive Diffusion, Active Transport |
| Epicatechin | Flavanol | <1 | >1 | Poor Absorption, Efflux |
| Catechin | Flavanol | <1 | >1 | Poor Absorption, Efflux |
Note: Papp values can vary between studies due to different experimental conditions. The data presented here is a representative compilation.
II. Experimental Protocols
A. In Vitro Caco-2 Cell Permeability Assay
This assay is a widely accepted model for predicting human intestinal absorption of compounds.
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
2. Transport Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The test flavonoid is added to the apical (AP) side (representing the intestinal lumen) of the Transwell® insert.
-
Samples are collected from the basolateral (BL) side (representing the blood) at specific time intervals.
-
To assess efflux, the flavonoid is added to the basolateral side, and samples are collected from the apical side.
3. Quantification and Calculation:
-
The concentration of the flavonoid in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the substance across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the substance in the donor chamber.
-
4. Experimental Workflow Diagram:
Caption: Workflow for determining flavonoid permeability using the Caco-2 cell model.
B. In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of flavonoids in a rodent model.
1. Animal Handling and Dosing:
-
Male Sprague-Dawley rats are fasted overnight before the experiment.
-
A known dose of the flavonoid, dissolved or suspended in a suitable vehicle, is administered orally via gavage.
-
For intravenous administration (to determine absolute bioavailability), the flavonoid is administered via the tail vein.
2. Blood Sampling:
-
Blood samples are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Sample Analysis:
-
Plasma concentrations of the flavonoid and its metabolites are quantified using a validated LC-MS/MS method.
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated using appropriate software.
-
Absolute bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
5. Experimental Workflow Diagram:
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
Myricetin-13C3: A Superior Internal Standard for Quantitative Bioanalysis
In the landscape of quantitative analytical chemistry, particularly within drug development and clinical research, the precision and reliability of measurements are paramount. The use of an appropriate internal standard is a cornerstone of robust bioanalytical methods, designed to correct for variability throughout the analytical process. This guide provides an objective comparison of the performance of Myricetin-13C3, a stable isotope-labeled internal standard, against other common alternatives, such as structural analogs, for the quantification of the flavonoid myricetin.
Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, has garnered significant scientific interest for its antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of myricetin in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. The choice of internal standard significantly impacts the quality of the data generated.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] In this compound, three Carbon-12 atoms are replaced with Carbon-13 atoms. This substitution results in a molecule that is chemically and physically almost identical to the analyte, myricetin, but with a distinct mass. This near-identical nature is the key to its superior performance.
The primary alternative to a SIL-IS is a structural analog, a molecule with a similar but not identical chemical structure to the analyte. For myricetin, a common structural analog used as an internal standard is kaempferol.[3] While more readily available and less expensive, structural analogs can introduce inaccuracies due to differences in their physicochemical properties compared to the analyte.
Performance Comparison: this compound vs. Structural Analogs
The core advantage of this compound lies in its ability to mimic the behavior of myricetin throughout the analytical workflow, from sample extraction to detection. This minimizes the impact of two major sources of error: matrix effects and variability in sample recovery.
Matrix Effects: Complex biological samples contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Because this compound has virtually the same chromatographic retention time and ionization efficiency as myricetin, it experiences the same matrix effects.[4] The ratio of the analyte to the SIL-IS remains constant, even in the presence of significant ion suppression or enhancement, leading to highly accurate quantification.[4] A structural analog like kaempferol, however, may elute at a slightly different time and have different ionization characteristics, leading to differential matrix effects and compromised data accuracy.
Sample Preparation and Recovery: During sample preparation, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte can be lost. This compound, due to its identical chemical properties, will be lost at the same proportion as myricetin. This allows for reliable correction of any recovery inconsistencies. A structural analog may have different extraction efficiencies, leading to a skewed analyte-to-internal standard ratio and inaccurate results.[1]
Quantitative Data Summary
The following table summarizes the typical performance data for a bioanalytical method using a structural analog internal standard (kaempferol for myricetin analysis) and the expected superior performance when using a stable isotope-labeled internal standard like this compound. The data for the structural analog is based on a published study, while the expected performance for this compound is based on established principles and regulatory guidelines for SIL-IS.
| Performance Parameter | Structural Analog IS (Kaempferol)[3] | This compound (SIL-IS) (Expected) | Justification for this compound's Superiority |
| Accuracy | 95.75% to 109.80% | 98.0% to 102.0% (within ±15% of nominal, typically tighter) | Near-identical properties to the analyte allow for more effective correction of systematic errors. |
| Precision (Intra-day) | < 13.49% | < 5% | Co-elution and identical behavior minimize variability between replicate analyses within the same run. |
| Precision (Inter-day) | < 13.49% | < 10% | Consistent performance across different days due to robust correction for environmental and instrumental variations. |
| Linearity (r²) | > 0.99 | > 0.995 | The consistent analyte-to-IS ratio across the concentration range results in a highly linear calibration curve. |
| Matrix Effect Compensation | Partial and Variable | High and Consistent | Experiences the same degree of ion suppression/enhancement as the analyte, leading to accurate quantification.[4] |
| Recovery Correction | Partial and Variable | High and Consistent | Tracks the analyte's recovery throughout the sample preparation process with high fidelity. |
Acceptance criteria for accuracy and precision are based on FDA and EMA guidelines, which generally require bias and coefficient of variation to be within ±15% (±20% at the Lower Limit of Quantification).[5][6][7][8][9][10][11]
Experimental Protocols
A robust validation of an analytical method is essential to ensure its reliability. Below is a representative experimental protocol for the comparative validation of this compound and a structural analog internal standard for the quantification of myricetin in human plasma using LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of myricetin, this compound, and the structural analog IS (e.g., kaempferol) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the myricetin stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare working solutions of this compound and the structural analog IS at a constant concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the myricetin working solutions to prepare calibration standards at eight different concentration levels.
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Chromatographic System: UPLC system with a C18 column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for myricetin, this compound, and the structural analog IS.
5. Method Validation Procedures:
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analyte and internal standards.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration and perform a linear regression.
-
Accuracy and Precision: Analyze five replicates of the QC samples at each concentration level on three different days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Compare the peak response of the analyte and internal standards in post-extraction spiked plasma from six different sources to the response in a neat solution at the same concentration.
-
Recovery: Compare the peak response of the analyte and internal standards in pre-extraction spiked plasma to that in post-extraction spiked plasma.
-
Stability: Evaluate the stability of myricetin in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Advantage
The following diagrams illustrate the underlying principles and workflows discussed.
Caption: Principle of Isotope Dilution Mass Spectrometry with this compound.
Caption: Workflow for Comparative Validation of Internal Standards.
Conclusion
The choice of an internal standard is a critical decision in the development of quantitative bioanalytical methods. While structural analogs like kaempferol can be used, they are more susceptible to inaccuracies arising from matrix effects and differential recovery. This compound, as a stable isotope-labeled internal standard, offers a chemically and physically analogous surrogate for myricetin. This near-identical behavior allows for superior correction of analytical variability, resulting in significantly improved accuracy, precision, and overall method robustness. For researchers, scientists, and drug development professionals requiring the highest quality data for their studies on myricetin, this compound represents the unequivocally superior choice of internal standard.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids: chemical properties and analytical methodologies of identification and quantitation in foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. anivet.au.dk [anivet.au.dk]
- 6. ajpsonline.com [ajpsonline.com]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. pharmacompass.com [pharmacompass.com]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Safe Disposal of Myricetin-13C3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of Myricetin-13C3, a stable isotope-labeled flavonoid used in various research applications.
This compound is the ¹³C-labeled version of Myricetin, a naturally occurring flavonoid.[1] While Safety Data Sheets (SDS) for Myricetin indicate that it is not classified as a hazardous substance under OSHA Hazard Communication Standard (29 CFR 1910.1200), proper chemical handling and disposal protocols should always be followed.[2] The stable isotopes of carbon (¹³C) are non-radioactive and do not present any radiological hazard. Therefore, the disposal procedures for this compound are analogous to those for the unlabeled Myricetin.
Summary of Key Safety and Disposal Information
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture. | Fisher Scientific, Sigma-Aldrich SDS |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat. | Fisher Scientific SDS[3] |
| Incompatible Materials | Strong oxidizing agents. | Fisher Scientific SDS[2][3] |
| Disposal Method | Dispose of in accordance with local, state, and federal regulations. May be suitable for landfill disposal if not mixed with hazardous materials. | General Chemical Disposal Guidelines |
| Environmental Precautions | Do not let product enter drains. Slightly hazardous for water. | Cayman Chemical SDS, Sigma-Aldrich SDS |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the material, ensure you are wearing appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Work in a well-ventilated area.
2. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or water).
-
Collect the rinsate for proper disposal. Do not pour the rinsate down the drain.
-
The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
3. Disposal of Unused or Waste this compound:
-
For small quantities of solid this compound, carefully sweep up and shovel into a suitable, labeled container for disposal.[2][3]
-
Avoid generating dust.
-
The waste should be disposed of through your institution's chemical waste program. While Myricetin is not classified as hazardous, it is best practice to dispose of all chemicals through the proper channels.
-
Do not dispose of solid this compound in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
4. Disposal of Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or wipes, that have come into contact with this compound should be collected in a sealed bag or container and disposed of through the chemical waste stream.
5. Regulatory Compliance:
-
Always consult your institution's EHS guidelines and local regulations for chemical waste disposal.
-
Maintain accurate records of the disposed chemical, including the name, quantity, and date of disposal.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
